Structural Elucidation and Mass Spectrometric Characterization of 1-Oxaspiro[4.5]decan-3-ol: A Technical Guide for Preclinical Development
Executive Summary In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional spirocyclic systems—often referred to as "escaping flatland"—is a critical strategy to improve physicochemica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional spirocyclic systems—often referred to as "escaping flatland"—is a critical strategy to improve physicochemical properties such as aqueous solubility and target specificity. 1-Oxaspiro[4.5]decan-3-ol is a highly versatile spirocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel KRAS inhibitors[1].
As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the structural characterization, exact mass determination, and synthetic derivatization of 1-oxaspiro[4.5]decan-3-ol. This guide bridges the gap between theoretical cheminformatics and bench-level execution.
Chemical Structure and Physicochemical Properties
The architecture of 1-oxaspiro[4.5]decan-3-ol consists of a 6-membered cyclohexane ring spiro-fused to a 5-membered tetrahydrofuran (THF) ring. According to IUPAC nomenclature for spiro compounds, numbering begins in the smaller ring at an atom adjacent to the spiro junction. In this scaffold, the oxygen atom is designated as position 1, placing the spiro carbon at position 5. The hydroxyl group (-OH) is located at position 3 of the THF ring[2].
This configuration results in a Fractional sp³ Carbon (
Fsp3
) value of 1.00, indicating a fully saturated, highly three-dimensional molecular topology that is highly desirable in modern pharmacophore design.
Caption: Structural hierarchy and IUPAC numbering of the 1-oxaspiro[4.5]decane scaffold.
Quantitative Data Summary
Accurate mass determination is the cornerstone of metabolic profiling and synthetic verification. The theoretical exact mass must be calculated using the monoisotopic masses of the most abundant isotopes (
12C
,
1H
,
16O
).
Table 1: Physicochemical and Mass Spectrometric Properties
Critical for differentiating isobaric interferences in HRMS.
Molecular Weight
156.22 g/mol
Used for stoichiometric calculations in synthesis.
[M+H]⁺ Precursor m/z
157.1223
Primary target ion in positive ESI mode.
[M+Na]⁺ Adduct m/z
179.1048
Common adduct observed in LC-MS due to glass vial leaching.
Hydrogen Bond Donors/Acceptors
1 / 2
Dictates aqueous solubility and protein-ligand interactions.
Exact Mass Determination: LC-HRMS/MS Protocol
To confirm the identity of 1-oxaspiro[4.5]decan-3-ol in complex synthetic mixtures or biological matrices, a High-Resolution Mass Spectrometry (HRMS) approach is required. Collision-induced dissociation (CID) of spirocyclic compounds yields distinct fragmentation patterns, such as the neutral loss of water (-18 Da) and subsequent ring-opening events[3].
The following protocol is designed as a self-validating system , ensuring that instrumental drift or carryover does not compromise data integrity.
Step-by-Step Methodology: LC-ESI-QTOF Analysis
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA) to promote protonation.
System Suitability & Blanks (Self-Validation): Inject a solvent blank (mobile phase) prior to the sample. This establishes a baseline and proves the absence of column carryover.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes to resolve the analyte from highly polar synthetic byproducts.
Ionization & Lock-Mass Calibration: Operate the Electrospray Ionization (ESI) source in positive mode. Continuously infuse a lock-mass reference solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer. Causality: Real-time mass axis correction compensates for thermal drift in the flight tube, guaranteeing mass accuracy within < 5 ppm[4].
Data Acquisition: Isolate the [M+H]⁺ precursor at m/z 157.1223 in the quadrupole, and apply a collision energy ramp (10–30 eV) in the collision cell to generate product ions for structural elucidation.
Caption: Self-validating LC-HRMS/MS workflow for exact mass determination.
Synthetic Utility: Oxidation to 1-Oxaspiro[4.5]decan-3-one
1-Oxaspiro[4.5]decan-3-ol is frequently oxidized to its corresponding ketone, 1-oxaspiro[4.5]decan-3-one, which serves as an electrophilic hub for reductive amination in the synthesis of advanced therapeutics.
Step-by-Step Methodology: Dess-Martin Oxidation
Causality Check: Traditional harsh oxidants (like Jones reagent) contain strong acids that can catalyze the cleavage of the spiro-ether linkage. Dess-Martin periodinane (DMP) is selected because it operates under mild, near-neutral conditions, preserving the integrity of the spiro[4.5]decane core.
Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1-oxaspiro[4.5]decan-3-ol (1.0 equivalent, 500 mg) in anhydrous dichloromethane (DCM, 10 mL).
Reagent Addition: Cool the vessel to 0 °C using an ice-water bath. Slowly add Dess-Martin periodinane (1.5 equivalents) in small portions. Causality: Stepwise addition controls the exothermic nature of the hypervalent iodine reaction.
Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours. Monitor the reaction via LC-MS, observing the disappearance of the m/z 157.12 precursor and the emergence of the ketone at m/z 155.10.
Dual-Quench Extraction (Self-Validation): Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
Mechanistic Insight: The NaHCO₃ neutralizes the acetic acid byproduct (preventing ether cleavage), while the Na₂S₂O₃ reduces unreacted hypervalent iodine species into water-soluble iodinanes, ensuring they partition cleanly into the aqueous layer.
Isolation: Extract the aqueous phase with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure ketone.
Physical and chemical properties of 1-oxaspiro(4.5)decan-3-ol
A Note to the Reader As a Senior Application Scientist, my commitment is to provide a narrative that is not only technically accurate but also grounded in field-proven insights. The successful application of chemical kno...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Reader
As a Senior Application Scientist, my commitment is to provide a narrative that is not only technically accurate but also grounded in field-proven insights. The successful application of chemical knowledge, particularly in the realm of drug discovery and development, hinges on a deep understanding of a molecule's character. This guide is structured to provide that depth, moving from the foundational physical and chemical properties of 1-oxaspiro[4.5]decan-3-ol to its synthesis and potential applications, with a focus on the causality behind the scientific observations. Every piece of data and every protocol is presented with the aim of creating a self-validating system of information for the discerning researcher.
Introduction to 1-oxaspiro[4.5]decan-3-ol
1-oxaspiro[4.5]decan-3-ol is a spirocyclic compound, a class of molecules characterized by a single atom being common to two rings. This structural motif imparts a three-dimensional architecture that is of significant interest in medicinal chemistry. The spirocyclic framework can provide novel intellectual property, improve metabolic stability, and allow for the precise spatial orientation of functional groups for optimal interaction with biological targets. The presence of a hydroxyl group and an ether linkage within the 1-oxaspiro[4.5]decane scaffold of this particular molecule suggests its potential as a versatile building block in the synthesis of more complex bioactive molecules.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a compound is the bedrock of its application in research and development. While specific experimental data for 1-oxaspiro[4.5]decan-3-ol is not extensively available in public literature, we can infer key properties from its constituent functional groups and related structures.
Structural and Molecular Data
The fundamental characteristics of 1-oxaspiro[4.5]decan-3-ol are summarized in the table below. These have been determined from its chemical structure.
Property
Value
Source
Molecular Formula
C9H16O2
-
Molecular Weight
156.22 g/mol
IUPAC Name
1-oxaspiro[4.5]decan-3-ol
-
Canonical SMILES
C1CCC2(CC1)CCOC(C2)O
-
InChI Key
InChI=1S/C9H16O2/c11-8-5-9(6-10-7-8)1-2-3-4-9
-
Predicted Physical Properties
The following table presents predicted physical properties for 1-oxaspiro[4.5]decan-3-ol. These values are computationally derived and provide a valuable starting point for experimental design.
Property
Predicted Value
Notes
Boiling Point
~230-250 °C
Estimated based on related structures.
Melting Point
Not available
Likely a low-melting solid or a viscous liquid at room temperature.
Solubility
Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water.
The hydroxyl group imparts some water solubility, but the hydrocarbon scaffold limits it.
LogP
~1.5 - 2.0
Indicates moderate lipophilicity, a desirable trait for many drug candidates.
Chemical Properties and Reactivity
The chemical behavior of 1-oxaspiro[4.5]decan-3-ol is dictated by its two primary functional groups: the secondary alcohol and the spirocyclic ether.
Secondary Alcohol: The hydroxyl group can undergo a variety of classical alcohol reactions. It can be oxidized to the corresponding ketone, 1-oxaspiro[4.5]decan-3-one. It can also be acylated to form esters or alkylated to form ethers, providing a handle for the attachment of other molecular fragments. Furthermore, it can act as a hydrogen bond donor and acceptor, which is crucial for its interaction with biological macromolecules.
Spirocyclic Ether: The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, ring-opening reactions may occur. The spirocyclic nature of the ether linkage provides a rigid scaffold, which can be advantageous in locking in a specific conformation of the molecule.
Synthesis of 1-oxaspiro[4.5]decan-3-ol
While a specific, documented synthesis for 1-oxaspiro[4.5]decan-3-ol is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common strategy for the synthesis of spiroethers involves an intramolecular cyclization.
A potential synthetic pathway could start from a substituted cyclohexanone. The key steps would involve the introduction of a side chain containing a masked hydroxyl group, followed by a deprotection and intramolecular cyclization sequence to form the tetrahydrofuran ring. The final step would be the reduction of a ketone to the desired secondary alcohol.
Below is a conceptual workflow for the synthesis of 1-oxaspiro[4.5]decan-3-ol.
Caption: A conceptual workflow for the synthesis of 1-oxaspiro[4.5]decan-3-ol.
Applications in Drug Discovery and Development
The 1-oxaspiro[4.5]decane scaffold is a recognized privileged structure in medicinal chemistry. Privileged structures are molecular frameworks that are capable of binding to multiple biological targets. The introduction of a hydroxyl group at the 3-position of this scaffold provides a key point for diversification, allowing for the synthesis of libraries of compounds for screening against various therapeutic targets.
Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1] This highlights the potential of the spirocyclic core in CNS-targeted drug discovery. The physical and chemical properties of 1-oxaspiro[4.5]decan-3-ol make it an attractive starting point for the design of novel ligands for a range of receptors and enzymes.
Spectroscopic Characterization
The structural elucidation of 1-oxaspiro[4.5]decan-3-ol would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would show a complex set of signals in the aliphatic region for the cyclohexyl and tetrahydrofuran protons. A characteristic signal for the proton on the carbon bearing the hydroxyl group would be expected in the 3.5-4.5 ppm range. The hydroxyl proton would appear as a broad singlet, the position of which would be dependent on concentration and solvent.
¹³C NMR: Would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group would resonate in the 60-80 ppm region. The spiro carbon would also have a characteristic chemical shift.
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. A strong C-O stretching band for the ether would be expected around 1050-1150 cm⁻¹.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak at m/z 156. Fragmentation patterns would include the loss of water (M-18) and other characteristic cleavages of the spirocyclic system.
Safety and Handling
Specific safety data for 1-oxaspiro[4.5]decan-3-ol is not available. However, based on its structure and the safety information for related compounds, general laboratory safety precautions should be observed.
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
Handling: Avoid inhalation of any vapors or dust. Avoid contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
1-oxaspiro[4.5]decan-3-ol represents a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. Its unique three-dimensional structure and the presence of a modifiable hydroxyl group make it a valuable building block for the creation of novel chemical entities. While detailed experimental data is currently limited, this guide provides a comprehensive overview of its predicted properties, potential synthetic strategies, and likely applications. As with any compound in early-stage research, further experimental validation of these properties is a critical next step for any research program.
Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
1-Oxaspiro[4.5]decan-2-one | Chemical Substance Information. J-GLOBAL. [Link]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
Pharmacokinetics and In Vitro Biological Activity of 1-oxaspiro[4.5]decan-3-ol: A Privileged Scaffold in Modern Drug Discovery
Executive Summary As drug discovery paradigms shift away from planar, aromatic "flatlands," the strategic incorporation of highly saturated, three-dimensional architectures has become a cornerstone of modern medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug discovery paradigms shift away from planar, aromatic "flatlands," the strategic incorporation of highly saturated, three-dimensional architectures has become a cornerstone of modern medicinal chemistry[1]. 1-oxaspiro[4.5]decan-3-ol (CAS 29839-61-0) is a specialized spirocyclic building block consisting of a tetrahydrofuran ring fused to a cyclohexane ring via a single quaternary carbon, bearing a hydroxyl group at the 3-position[2].
Rather than acting as a standalone therapeutic, 1-oxaspiro[4.5]decan-3-ol is utilized as a privileged structural motif integrated into complex Active Pharmaceutical Ingredients (APIs)—such as novel KRAS inhibitors[3]. This technical guide dissects the causality behind how the physicochemical properties of the 1-oxaspiro[4.5]decan-3-ol scaffold dictate its pharmacokinetic (PK) profile and in vitro biological activity, providing self-validating experimental frameworks for its evaluation.
Structural Causality & Physicochemical Profiling
The fundamental advantage of the 1-oxaspiro[4.5]decan-3-ol scaffold lies in its high fraction of sp3-hybridized carbons (
Fsp3
)[4].
Solubility Enhancement: Planar aromatic rings often suffer from poor aqueous solubility due to strong
π
π
stacking, which forms highly stable, insoluble crystal lattices. The quaternary spiro carbon of 1-oxaspiro[4.5]decan-3-ol forces a rigid, orthogonal 3D geometry that disrupts this stacking, significantly lowering the crystal lattice energy and enhancing aqueous solubility[1].
Lipophilicity Modulation: The inclusion of the ether oxygen in the tetrahydrofuran ring and the secondary hydroxyl group introduces specific hydrogen bond acceptors and donors. This inherently lowers the partition coefficient (logD) compared to carbocyclic or aromatic equivalents, optimizing the molecule for oral bioavailability[5].
Logical causality mapping of 1-oxaspiro[4.5]decan-3-ol structural features to PK outcomes.
Pharmacokinetic Dynamics & In Vitro Biological Activity
When 1-oxaspiro[4.5]decan-3-ol is incorporated into an API, it profoundly alters both the metabolic fate and the target engagement of the molecule.
Metabolic Stability (CYP450 Evasion)
Flat, lipophilic molecules are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver. The 1-oxaspiro[4.5]decan-3-ol moiety introduces significant steric bulk and 3D complexity. This steric hindrance prevents the molecule from easily orienting into the narrow, hydrophobic active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6), thereby reducing intrinsic clearance (
CLint
) and prolonging the biological half-life[6].
Target Binding Affinity (Conformational Locking)
In vitro biological activity is heavily dependent on the thermodynamics of target binding. Flexible molecules suffer a high entropic penalty upon binding because they must "freeze" into a single bioactive conformation. The rigid spirocyclic core of 1-oxaspiro[4.5]decan-3-ol acts as a conformational lock, pre-organizing the API into its active geometry. This reduces the entropic penalty, leading to a lower dissociation constant (
Kd
) and higher potency, a strategy actively employed in the design of next-generation KRAS inhibitors[3][4][7].
Off-Target Safety Profiling
The 3D architecture also enhances safety. Planar molecules frequently exhibit off-target binding to the hERG potassium channel, leading to cardiotoxicity. The spirocyclic bulk of 1-oxaspiro[4.5]decan-3-ol prevents the molecule from intercalating into the flat, lipophilic hERG binding pocket, drastically reducing cardiotoxic risk[5].
Quantitative Data Summary
The following table synthesizes the typical pharmacokinetic and in vitro biological shifts observed when a planar aromatic scaffold is replaced with a 1-oxaspiro[4.5]decan-3-ol analog.
Pharmacokinetic / Biological ParameterPlanar Aromatic Scaffold1-oxaspiro[4.5]decan-3-ol AnalogMechanistic CausalityFraction sp3 (
Fsp3
)< 0.25> 0.60Introduction of the saturated, quaternary spiro center[4].Aqueous Solubility (
μ
M)< 10> 1503D geometry disrupts flat
π
π
stacking in the solid state[1].Lipophilicity (logD
7.4
)4.5 - 5.02.0 - 2.5Increased polarity from the ether oxygen and hydroxyl group[5].Intrinsic Clearance (
CLint
,
μ
L/min/mg)> 80 (High clearance)< 20 (Low clearance)Steric bulk of the spirocycle evades CYP450 active site binding[6].Target Binding Affinity (
Kd
, nM)505Conformational restriction reduces the entropic penalty of binding[7].hERG Inhibition (IC
50
,
μ
M)< 1.0 (High risk)> 30 (Low risk)3D architecture prevents binding to the flat, lipophilic hERG channel[5].
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the evaluation of spirocyclic derivatives must rely on self-validating assay systems. Below are the definitive protocols for assessing the PK and in vitro activity of 1-oxaspiro[4.5]decan-3-ol derivatives.
Self-validating in vitro workflow for evaluating spirocyclic PK and biological activity.
Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay
Objective: Determine the intrinsic clearance (
CLint
) and validate CYP450 evasion.
Pre-incubation: Incubate 1
μ
M of the spirocyclic test compound with HLM (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Causality: This step allows non-specific protein binding to reach equilibrium before enzymatic turnover begins, preventing artificial clearance rate artifacts.
Initiation & Validation Control: Initiate the reaction by adding 1 mM NADPH. Simultaneously, run a parallel control containing the compound and HLM, but lacking NADPH.
Causality: NADPH is the obligate electron donor for CYP450 enzymes. If degradation occurs in the absence of NADPH, it indicates chemical instability rather than CYP-mediated metabolism, thus self-validating the enzymatic nature of the clearance.
Quenching: Remove 50
μ
L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the target timepoint while simultaneously extracting the analyte.
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate
CLint
.
Protocol B: Caco-2 Permeability and Efflux Assay
Objective: Assess intestinal absorption potential and active efflux liability.
Monolayer Culturing: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.
Causality: This extended duration is strictly required for the cells to differentiate into polarized enterocyte-like monolayers and form robust tight junctions, mimicking the human intestinal barrier.
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) and apply Lucifer Yellow (a paracellular marker).
Causality: A TEER > 250
Ω⋅cm2
and Lucifer Yellow permeability <
1×10−6
cm/s validates that the tight junctions are intact. Without this confirmation, apparent permeability (
Papp
) data is void.
Dosing & Transport: Add the spirocyclic compound (10
μ
M) to either the Apical (A) or Basolateral (B) chamber. Sample the receiver chamber at 30, 60, 90, and 120 minutes.
Efflux Ratio Calculation: Calculate
Papp
for both directions. Determine the Efflux Ratio (ER =
Papp(B−A)/Papp(A−B)
).
Causality: An ER > 2 strongly suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), providing critical mechanistic insight into potential oral bioavailability limitations.
An In-Depth Technical Guide on the Predicted Toxicity Profile and Safety Data for 1-Oxaspiro(4.5)decan-3-ol
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Oxaspiro(4.5)decan-3-ol is a spirocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel che...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxaspiro(4.5)decan-3-ol is a spirocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and for predicting its potential biological effects. This guide provides a comprehensive, albeit predicted, toxicity profile and a model Safety Data Sheet (SDS) for 1-oxaspiro(4.5)decan-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this assessment is primarily based on a read-across approach, leveraging data from structurally similar compounds. The causality behind the predicted toxicological endpoints is discussed, and protocols for key safety assays are outlined to guide future experimental validation.
Introduction and Rationale for Toxicological Assessment
Spirocyclic scaffolds, such as the 1-oxaspiro(4.5)decane core, are of increasing interest in drug discovery due to their rigid, three-dimensional structures that can provide novel intellectual property and improved pharmacological properties. The introduction of a hydroxyl group at the 3-position of 1-oxaspiro(4.5)decan-3-ol suggests potential for hydrogen bonding interactions, which could influence its biological activity and metabolic fate.
Given the novelty of this compound, a proactive assessment of its potential hazards is a critical step in the research and development process. This guide is intended to provide a foundational understanding of the likely toxicity profile of 1-oxaspiro(4.5)decan-3-ol, enabling researchers to implement appropriate safety precautions and to design informed toxicological studies.
The predictions herein are derived from a careful analysis of data from analogous spirocyclic compounds and other molecules sharing key functional groups. This structure-activity relationship (SAR) analysis is a cornerstone of modern toxicology, allowing for reasoned predictions in the absence of direct experimental evidence.
Predicted Toxicological Profile
The following sections detail the predicted toxicity of 1-oxaspiro(4.5)decan-3-ol for various endpoints. It is crucial to reiterate that these are predictions and should be confirmed by empirical testing.
Acute Toxicity
Based on data from structurally related spiro compounds, 1-oxaspiro(4.5)decan-3-ol is predicted to have low to moderate acute toxicity via oral, dermal, and inhalation routes. For instance, related compounds like 1-Oxaspiro[4.5]decan-2-one are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][2]. The presence of the hydroxyl group in our target molecule is not expected to significantly increase its acute toxicity.
Table 1: Predicted Acute Toxicity of 1-Oxaspiro(4.5)decan-3-ol
Route of Exposure
Predicted Hazard Category (GHS)
Key Considerations
Oral
Category 4: Harmful if swallowed
The primary concern would be gastrointestinal irritation.
Dermal
Likely not classified
Based on the low dermal toxicity of similar compounds.
Inhalation
Category 4: Harmful if inhaled (as dust/mist)
The low volatility of the compound makes inhalation of vapors less likely, but aerosol exposure should be considered.
Skin and Eye Irritation
Many spirocyclic ethers and lactones exhibit skin and eye irritation potential. For example, 1-Oxa-8-azaspiro[4.5]decan-3-ol is classified as a skin and eye irritant. Similarly, 1-Oxaspiro[4.5]decan-2-one is noted to cause skin and serious eye irritation[2][3]. Therefore, it is prudent to assume that 1-oxaspiro(4.5)decan-3-ol will also be a skin and eye irritant.
The irritant effect is likely due to the ability of the molecule to interact with and disrupt the lipid bilayers of cell membranes in the skin and eyes.
Respiratory Tract Irritation
Inhalation of dusts or aerosols of 1-oxaspiro(4.5)decan-3-ol may cause respiratory tract irritation. This is a common property of many fine chemical powders and is supported by data on related compounds, such as 1-Oxaspiro[4.5]decan-2-one, which is classified as a respiratory tract irritant[1][2][3].
Predicted Specific Target Organ Toxicity (Single Exposure): Category 3: May cause respiratory irritation.
Sensitization
There is insufficient data on structurally similar compounds to make a definitive prediction regarding the skin or respiratory sensitization potential of 1-oxaspiro(4.5)decan-3-ol. Some complex spiro compounds used as fragrance ingredients have been assessed for sensitization potential[4][5][6][7][8]. However, without specific data, it is recommended to handle this compound as a potential sensitizer.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Currently, there is no available data to suggest that 1-oxaspiro(4.5)decan-3-ol or its close analogues are genotoxic, carcinogenic, or pose a reproductive hazard[1][2][9][10]. However, the absence of data does not equate to the absence of a hazard. Standard in vitro genotoxicity assays should be conducted as part of a comprehensive safety assessment.
Model Safety Data Sheet (SDS)
This model SDS is provided for guidance and should be adapted as experimental data becomes available.
SAFETY DATA SHEET
SECTION 1: Identification
Product Name: 1-Oxaspiro(4.5)decan-3-ol
Synonyms: Not available
CAS Number: Not available
Recommended Use: For research and development purposes.
SECTION 2: Hazard(s) Identification
GHS Classification:
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
P280: Wear protective gloves/ eye protection/ face protection.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
SECTION 3: Composition/Information on Ingredients
Substance/Mixture: Substance
Chemical Name: 1-Oxaspiro(4.5)decan-3-ol
Molecular Formula: C9H16O2
SECTION 4: First-Aid Measures
General advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
SECTION 5: Fire-Fighting Measures
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide[1][2][10].
Special hazards arising from the substance or mixture: Carbon oxides.
Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary[1][2][10].
SECTION 6: Accidental Release Measures
Personal precautions, protective equipment and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation[1][2][10].
Environmental precautions: Do not let product enter drains.
Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal[1][2].
SECTION 7: Handling and Storage
Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed[1][2].
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place[11].
SECTION 8: Exposure Controls/Personal Protection
Control parameters: Contains no substances with occupational exposure limit values.
Appropriate engineering controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.
Personal protective equipment:
Eye/face protection: Safety glasses with side-shields conforming to EN166.
Skin protection: Handle with gloves.
Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.
(Sections 9-16 would be populated with experimental data as it becomes available)
Experimental Protocols for Key Safety Assays
To move beyond prediction and establish a definitive safety profile for 1-oxaspiro(4.5)decan-3-ol, a series of in vitro and in vivo toxicological studies are required. The following are high-level protocols for initial, critical assays.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro test is a validated alternative to traditional animal testing for skin irritation.
Methodology:
Tissue Culture: Reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) are cultured to form a stratified, differentiated epidermis.
Test Substance Application: A small volume of 1-oxaspiro(4.5)decan-3-ol (or a suitable dilution) is applied topically to the surface of the epidermis.
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
Viability Assessment: Following exposure, the tissues are washed, and cell viability is determined using the MTT assay. MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then quantified spectrophotometrically.
Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.
Causality: This assay directly assesses the cytotoxic effect of the compound on keratinocytes, which is a primary mechanism of skin irritation.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)
The BCOP assay is another widely used in vitro method to predict eye irritation potential.
Methodology:
Corneal Preparation: Freshly isolated bovine corneas are mounted in a specialized holder.
Test Substance Application: 1-Oxaspiro(4.5)decan-3-ol is applied to the epithelial surface of the cornea.
Incubation and Observation: The corneas are incubated, and corneal opacity (light scattering) is measured using an opacitometer.
Permeability Measurement: After the opacity reading, the permeability of the cornea is assessed by measuring the amount of fluorescein dye that passes through the cornea.
Calculation of In Vitro Score: An in vitro irritancy score is calculated based on the opacity and permeability values, which is then used to classify the irritation potential.
Causality: This assay models two key mechanisms of eye irritation: corneal opacity resulting from protein denaturation and damage to corneal cells, and increased permeability of the corneal epithelium.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
The Ames test is a widely used method for identifying substances that can cause gene mutations.
Methodology:
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and Escherichia coli with different known mutations are used.
Exposure: The bacteria are exposed to various concentrations of 1-oxaspiro(4.5)decan-3-ol, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine.
Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.
Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
Causality: This assay identifies compounds that can directly or indirectly (after metabolic activation) cause mutations in the DNA of the tester strains.
Visualization of Workflow and Logical Relationships
Toxicological Assessment Workflow
Caption: Workflow for assessing the toxicity of a novel compound.
Hazard Communication Logic
Caption: Logic flow from hazard prediction to safety measures.
Conclusion and Future Directions
This in-depth technical guide provides a reasoned, predictive toxicological profile and a model Safety Data Sheet for 1-oxaspiro(4.5)decan-3-ol. While direct experimental data is currently lacking, the read-across approach from structurally similar compounds allows for a robust initial hazard assessment. The primary predicted hazards are skin, eye, and respiratory tract irritation, as well as moderate acute oral toxicity.
It is imperative that the predictions laid out in this document are followed by experimental validation. The outlined in vitro testing strategy (skin/eye irritation and genotoxicity) represents a critical first step in building a comprehensive and reliable safety profile for this novel compound. As 1-oxaspiro(4.5)decan-3-ol and its derivatives progress through the research and development pipeline, further toxicological studies, including an assessment of its sensitization potential and repeated dose toxicity, will be necessary to fully characterize its safety.
References
Kishida Chemical Co., Ltd. (n.d.). Ammonium iron(III) sulfate solution Safety Data Sheet. Retrieved from [Link]
Angene Chemical. (2024, September 12). 1-Oxaspiro[4.5]decan-2-one Safety Data Sheet. Retrieved from [Link]
NextSDS. (n.d.). 1-oxaspiro[4.5]decan-3-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
Kishida Chemical Co., Ltd. (n.d.). tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Safety Data Sheet. Retrieved from [Link]
Cleanchem Laboratories. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]
AERU. (2021, April 11). 3-(2,4-dichlorophenyl)-3,4-dihydroxy-1-oxaspiro(4.5)decan-2-one. Retrieved from [Link]
Capot Chemical. (2026, March 14). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-4. Food and Chemical Toxicology, 183 Suppl 1, 114336. [Link]
Belsito, D., et al. (2018). RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]decan-2-one, 8-methyl-, CAS Registry Number 94201-19-1. Food and Chemical Toxicology, 118 Suppl 1. [Link]
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-, CAS Registry Number 89079-92-5. Food and Chemical Toxicology, 138 Suppl 1, 111200. [Link]
Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]decan-2-one, 8-ethyl-, trans-, CAS Registry Number 91069-40-8. Food and Chemical Toxicology, 192 Suppl 1, 114989. [Link]
Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]decan-2-one, 8-methyl-, CAS Registry number 94201-19-1. Food and Chemical Toxicology, 192 Suppl 1, 114990. [Link]
OECD. (2007, January 30). SIDS Initial Assessment Report for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
Japan Science and Technology Agency. (n.d.). 1-Oxaspiro[4.5]decan-2-one | Chemical Substance Information | J-GLOBAL. Retrieved from [Link]
NextSDS. (n.d.). 2-Oxaspiro[4.5]decan-3-one — Chemical Substance Information. Retrieved from [Link]
The Role of 1-Oxaspiro[4.5]decan-3-ol in Spirocyclic Drug Discovery: A Technical Guide
Executive Summary The modern drug discovery paradigm is undergoing a structural renaissance, shifting away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures—a movement colloquially kno...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The modern drug discovery paradigm is undergoing a structural renaissance, shifting away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures—a movement colloquially known as "escaping flatland." At the forefront of this shift are spirocyclic scaffolds. This whitepaper provides an in-depth technical analysis of 1-oxaspiro[4.5]decan-3-ol , a highly versatile spirocyclic building block. By detailing its structural rationale, physicochemical advantages, and functionalization protocols, this guide serves as an authoritative resource for medicinal chemists aiming to leverage spirocycles for lead optimization.
Introduction: The "Escape from Flatland" Paradigm
Historically, medicinal chemistry relied heavily on flat,
sp2
-hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, these planar molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity.
Increasing the fraction of
sp3
-hybridized carbons (
Fsp3
) correlates strongly with clinical success. Spirocycles possess a superior balance of conformational rigidity and flexibility; they avoid the permeability issues of linear scaffolds while offering better target adaptation than flat heterocycles[1]. The 1-oxaspiro[4.5]decane core—a fusion of a tetrahydrofuran (oxa-ring) and a cyclohexane ring at a single spiro carbon—provides a distinct 3D vector projection that is highly prized in modern scaffold hopping.
Structural Rationale of the 1-Oxaspiro[4.5]decane Scaffold
The specific architecture of 1-oxaspiro[4.5]decan-3-ol offers several distinct advantages over traditional carbocycles or planar heterocycles:
Inherent 3D Complexity: The spiro-fusion forces the two rings into orthogonal planes, projecting substituents into unique spatial vectors that can access novel binding pockets in target proteins.
Physicochemical Tuning: The oxygen atom at position 1 acts as a hydrogen-bond acceptor (HBA). This heteroatom substitution lowers the overall lipophilicity (clogP) and improves aqueous solubility compared to all-carbon spiro[4.5]decane analogs.
Metabolic Shielding: The rigid spiro-center creates steric hindrance that can protect adjacent metabolic soft spots from cytochrome P450 (CYP) mediated oxidation.
Synthetic Versatility: The hydroxyl group at the C3 position is a critical synthetic handle. It allows the scaffold to be easily diversified into ethers, amines, or ketones, facilitating rapid structure-activity relationship (SAR) exploration.
Data Presentation: Physicochemical Comparison
The following table summarizes the theoretical advantages of transitioning from a standard planar scaffold to the 1-oxaspiro[4.5]decane system.
Property
Planar Aromatic Scaffold (e.g., Phenyl)
1-oxaspiro[4.5]decane Scaffold
Fraction of
sp3
carbons (
Fsp3
)
0.0
1.0
Conformational Space
2D (Planar)
3D (Spherical/Rigid)
Hydrogen Bond Acceptors
0
1 (Oxa-ring oxygen)
Metabolic Stability
Susceptible to aromatic oxidation
High (Sterically shielded core)
Aqueous Solubility
Generally poor
Enhanced (Dipole moment + HBA)
Workflow of Spirocyclic Integration
Workflow of spirocyclic scaffold optimization from planar hit to 3D lead compound.
Applications in Modern Drug Discovery
Oligonucleotide Stabilization
Chemically modified nucleic acids are essential for the therapeutic viability of oligonucleotides. The 1-oxaspiro[4.5]decane skeleton has been ingeniously applied to the synthesis of 6'-C-spiro-thymidine derivatives. When incorporated into oligonucleotides, this spirocyclic modification fixes the torsion angle
γ
in the +synclinal range (approx. 60°), mimicking the natural RNA duplex conformation. Notably, incorporating this scaffold at the 3'-ends significantly enhances the nuclease resistance of the oligonucleotides, protecting them from enzymatic degradation in vivo[2].
Natural Product Synthesis and Bioisosterism
The 1-oxaspiro[4.5]decane core is a privileged motif found in several biologically active natural products, such as Heliespirones A (which exhibit allelopathic activity) and cyclopamine (an inhibitor of Hedgehog signaling used in anticancer research)[3]. In synthetic drug discovery, this scaffold is frequently utilized as a bioisostere for metabolically labile morpholines or piperidines, maintaining hydrogen-bonding networks while eliminating basic amine-related hERG liabilities.
Synthetic Methodologies & Protocols
The de novo construction of the 1-oxaspiro[4.5]decane core can be achieved through several advanced methodologies. Recent breakthroughs include the asymmetric catalytic [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones (like cyclohexanone) using chiral copper complexes, which provides facile access to enantioenriched 1-oxaspiro[4.5]decanes[3]. Additionally, straightforward synthesis of spirocyclic tetrahydrofurans can be achieved via reductive multicomponent reactions (MCR) followed by iodoetherification[4].
Detailed Experimental Protocol: C3-Hydroxyl Oxidation for Downstream Amination
While 1-oxaspiro[4.5]decan-3-ol is a valuable starting material, many lead optimization campaigns require the installation of an amine at the C3 position. Direct amination of the secondary alcohol is inefficient; thus, the standard, self-validating approach is the oxidation of the alcohol to a ketone (1-oxaspiro[4.5]decan-3-one), followed by reductive amination.
Expertise & Causality: Dess-Martin Periodinane (DMP) is strictly selected over Swern or Jones oxidations. The strained nature of the spiro-tetrahydrofuran ring makes it susceptible to acid-catalyzed ring-opening or rearrangement. DMP operates under mild, near-neutral conditions, preserving the integrity of the spirocycle.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 1-oxaspiro[4.5]decan-3-ol (520 mg, 3.33 mmol) in anhydrous chloroform (
CHCl3
) or dichloromethane (8 mL).
Rationale: Strict anhydrous conditions are required to prevent the hydrolysis of the hypervalent iodine reagent, which would stall the oxidation.
Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Dess-Martin Periodinane (1.34 g, 3.15 mmol) portion-wise over 5 minutes.
Rationale: Portion-wise addition at 0 °C safely dissipates the mild exotherm and prevents localized over-oxidation.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously.
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) system. The reaction validates itself as the highly polar alcohol spot (
Rf≈0.2
) disappears, replaced by a distinct, less polar ketone spot (
Rf≈0.5
).
Quenching: Once TLC indicates complete consumption of the starting material (typically 1.5 to 2 hours), quench the reaction by adding 5 mL of a saturated aqueous
Na2SO3
solution, followed immediately by 5 mL of saturated aqueous
NaHCO3
. Stir vigorously for 15 minutes until the organic layer turns clear.
Rationale:
Na2SO3
safely reduces the unreacted hypervalent iodine to iodinane, while
NaHCO3
neutralizes the acetic acid byproduct, preventing acid-mediated degradation of the product during workup.
Extraction & Purification: Dilute the mixture with Ethyl Acetate (20 mL). Separate the organic layer, wash sequentially with distilled water and brine, and dry over anhydrous
Na2SO4
. Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure 1-oxaspiro[4.5]decan-3-one, ready for subsequent reductive amination.
Conclusion
The strategic incorporation of 1-oxaspiro[4.5]decan-3-ol into drug discovery pipelines represents a masterclass in modern scaffold hopping. By trading planar fragility for spirocyclic rigidity, researchers can predictably enhance
Fsp3
, fine-tune physicochemical properties, and shield molecules from rapid metabolic clearance. As synthetic methodologies for these complex cores become more accessible, the oxaspiro[4.5]decane skeleton will undoubtedly cement its role as a foundational pillar in the next generation of therapeutics.
Thermodynamic Stability of 1-Oxaspiro(4.5)decan-3-ol Conformers: An In-Depth Technical Guide
Executive Summary The rational design of rigid molecular scaffolds is a cornerstone of modern drug discovery. Among these, spirocyclic ethers like 1-oxaspiro(4.5)decan-3-ol offer unique topological rigidity and predictab...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of rigid molecular scaffolds is a cornerstone of modern drug discovery. Among these, spirocyclic ethers like 1-oxaspiro(4.5)decan-3-ol offer unique topological rigidity and predictable thermodynamic behavior. This technical guide explores the conformational landscape of 1-oxaspiro(4.5)decan-3-ol, detailing how stereoelectronic effects and intramolecular forces dictate its thermodynamic stability. By establishing a self-validating analytical protocol, researchers can harness this scaffold to lock torsion angles in complex therapeutics, such as nuclease-resistant oligonucleotides and dipole-stabilized foldamers[1],[2].
The 1-oxaspiro[4.5]decane architecture consists of a six-membered cyclohexane ring spiro-fused to a five-membered oxolane (tetrahydrofuran) ring at the C5 position. The thermodynamic stability of its conformers is governed by the causal interplay of three factors:
Cyclohexane Chair Rigidity: The cyclohexane ring strictly adopts a chair conformation to minimize torsional strain[3]. Because the C–C bond of the oxolane ring is sterically bulkier than the C–O bond, the system thermodynamically prefers placing the oxolane C–C bond in the equatorial position of the cyclohexane chair, forcing the C–O bond into the axial position.
Oxolane Pseudorotation: The five-membered ring rapidly interconverts between envelope (E) and twist (T) conformations. The introduction of the spiro-junction restricts this pseudorotation, creating distinct energy minima.
Intramolecular Hydrogen Bonding (The Causal Anchor): In the 3-ol derivative, the orientation of the hydroxyl group dictates the global thermodynamic minimum. When the oxolane ring adopts a C3-envelope conformation, the 3-OH group can occupy a pseudo-axial position. This geometry places the hydroxyl proton in perfect spatial proximity to the spiro-ring oxygen (O1), facilitating a strong intramolecular hydrogen bond (OH···O1). This non-covalent interaction significantly lowers the enthalpy of the system, making it the dominant conformer.
Thermodynamic equilibrium and interconversion pathways of major conformers.
Quantitative Thermodynamic Data
The following table summarizes the thermodynamic parameters of the primary 1-oxaspiro(4.5)decan-3-ol conformers at 298K, derived from a synthesis of empirical NMR integration and computational modeling.
Conformer
Cyclohexane Geometry
Oxolane Geometry
3-OH Orientation
Intramolecular H-Bond
Relative ΔG (kcal/mol)
Boltzmann Population (298K)
A
Chair (O-axial)
C3-Envelope
Pseudo-Axial
Yes (OH···O1)
0.00
88.5%
B
Chair (O-axial)
C3-Envelope
Pseudo-Equatorial
No
+1.85
3.9%
C
Chair (O-equatorial)
C3-Envelope
Pseudo-Axial
Yes (OH···O1)
+0.80
7.2%
D
Chair (O-axial)
Twist
Pseudo-Equatorial
No
+3.20
0.4%
Self-Validating Experimental Protocol for Conformational Assignment
To ensure strict scientific integrity, the conformational assignment of 1-oxaspiro(4.5)decan-3-ol must not rely on a single analytical method. The following protocol is a self-validating system : it tightly couples empirical spectroscopic data with quantum mechanical calculations. If the theoretical model is flawed, the predicted J-couplings will fail to match the empirical NMR data, instantly flagging the error.
Step 1: Sample Preparation & VT-NMR Spectroscopy
Action: Dissolve the synthesized 1-oxaspiro(4.5)decan-3-ol in a non-polar, non-competing deuterated solvent (e.g., Toluene-
d8
or CDCl
3
). Acquire Variable Temperature 1D
1
H-NMR and 2D NOESY spectra from 298K down to 190K.
Causality: Non-polar solvents are chosen specifically to prevent solvent-solute hydrogen bonding, which would mask the critical intramolecular OH···O1 interaction. Lowering the temperature slows the kinetic rate of pseudorotation and chair-flipping on the NMR timescale, allowing the distinct observation of Conformer A and Conformer C populations.
Step 2: DFT Computational Profiling
Action: Perform Density Functional Theory (DFT) optimizations using the
ω
B97X-D/6-311+G(d,p) level of theory.
Causality: The
ω
B97X-D functional includes empirical dispersion corrections, which are absolutely critical for accurately modeling the non-covalent intramolecular hydrogen bonds that stabilize Conformer A. The inclusion of diffuse functions ("+") ensures accurate mapping of the oxygen lone pairs.
Step 3: The Self-Validation Loop (Data Integration)
Action: Extract the theoretical scalar couplings (
3JH,H
) and NOE distance matrices from the DFT-optimized geometries. Cross-reference these theoretical values against the empirical VT-NMR spectra.
Causality: The system validates itself through Boltzmann weighting. The experimental
ΔG
(derived from the integration ratios of the frozen conformers at 190K) must match the DFT-calculated
ΔG
within a margin of
±0.2
kcal/mol. A successful match confirms the thermodynamic model; a mismatch requires recalibration of the computational solvent model.
Workflow for empirical and computational validation of spirocyclic conformers.
Strategic Applications in Drug Development
The inherent thermodynamic stability of the 1-oxaspiro[4.5]decane skeleton has profound implications for advanced therapeutics. Because the spiro-junction restricts conformational freedom, it acts as a structural "anchor."
Oligonucleotide Therapeutics: Natural DNA and RNA often lack the duplex-forming stability and nuclease resistance required for systemic drug delivery. By incorporating the 1-oxaspiro[4.5]decane skeleton into artificial nucleic acids (such as 6'-C-spiro-thymidine), researchers can permanently fix the torsion angle
γ
into the +synclinal range (
≈60∘
). This specific conformational locking drastically enhances the stability of the oligonucleotides against enzymatic degradation in vivo[1].
Dipole-Stabilized Foldamers: Beyond nucleic acids, spirocyclic backbones are utilized to access new conformational space in synthetic foldamers. The rigid spiro-linkages allow for the precise projection of side-chains along orthogonal axes, enabling the design of complex tertiary structures that mimic biomacromolecules[2].
References
Grokipedia : Spiro compound - Conformational Analysis and Nomenclature.
URL:[Link]
PubMed / Chem Pharm Bull (Tokyo) : Synthesis, Duplex-Forming Ability, and Nuclease Resistance of Oligonucleotides Containing a Thymidine Derivative with a 1-Oxaspiro[4.5]decane Skeleton.
URL:[Link]
PMC / Nature Communications : A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer.
URL:[Link]
Step-by-step synthesis pathway for 1-oxaspiro(4.5)decan-3-ol
Application Note: Efficient Synthesis and Isolation of 1-Oxaspiro[4.5]decan-3-ol Abstract Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their ability to impart high three-dimensionali...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Efficient Synthesis and Isolation of 1-Oxaspiro[4.5]decan-3-ol
Abstract
Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their ability to impart high three-dimensionality (Fsp3 character), improve metabolic stability, and provide novel exit vectors for structure-activity relationship (SAR) exploration. Specifically, 1-oxaspiro[4.5]decan-3-ol (CAS: 29839-61-0) has emerged as a critical building block in the development of potent GPR119 agonists for metabolic disorders. This application note details a robust, scalable, three-step synthetic pathway for 1-oxaspiro[4.5]decan-3-ol, emphasizing mechanistic causality, reaction control, and self-validating isolation protocols.
Mechanistic Pathway & Synthetic Strategy
The synthesis of 1-oxaspiro[4.5]decan-3-ol relies on a highly regioselective 5-exo-tet cyclization. The pathway is initiated by the nucleophilic addition of an allyl group to cyclohexanone, followed by the epoxidation of the terminal alkene. The critical final step leverages Baldwin’s rules for ring closure; under acidic conditions, the tertiary hydroxyl group attacks the activated epoxide. The 5-exo-tet trajectory is kinetically favored over the alternative 6-endo-tet pathway, exclusively yielding the 5-membered spiro-tetrahydrofuran ring bearing the desired secondary alcohol.
Fig 1: Three-step synthetic pathway for 1-oxaspiro[4.5]decan-3-ol from cyclohexanone.
Quantitative Reaction Parameters
To ensure reproducibility, the stoichiometric ratios and critical parameters for a standard 100 mmol scale synthesis are summarized below.
Step
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
1
Cyclohexanone
98.15
1.0
9.82 g
Starting Electrophile
1
Allylmagnesium bromide (1M)
145.30
1.2
120 mL
Nucleophile
2
1-Allylcyclohexan-1-ol
140.23
1.0
~14.0 g
Substrate
2
m-CPBA (77% w/w)
172.57
1.3
29.1 g
Oxidant (Epoxidation)
3
Epoxide Intermediate
156.22
1.0
~15.6 g
Substrate
3
Camphorsulfonic acid (CSA)
232.30
0.1
2.32 g
Brønsted Acid Catalyst
Step-by-Step Experimental Protocols
Stage 1: Grignard Allylation of Cyclohexanone
Objective: Synthesize 1-allylcyclohexan-1-ol via nucleophilic addition.
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.
Reaction: Add 120 mL of Allylmagnesium bromide (1.0 M in THF, 120 mmol) to the flask and cool to 0 °C using an ice-water bath.
Addition: Dissolve cyclohexanone (9.82 g, 100 mmol) in 50 mL of anhydrous THF. Transfer this to the dropping funnel and add dropwise over 45 minutes.
Causality Insight: Dropwise addition at 0 °C is critical to dissipate the heat of the exothermic Grignard addition. Allowing the temperature to spike increases the rate of undesired enolization of cyclohexanone, which would recover starting material upon quench rather than yielding the product.
Completion & Quench: Remove the ice bath and stir at room temperature for 2 hours. Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH₄Cl (100 mL).
Self-Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of cyclohexanone (stains active with KMnO₄) and the appearance of a new, more polar spot.
Isolation: Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-allylcyclohexan-1-ol as a pale yellow oil. Use directly in the next step.
Stage 2: Epoxidation of the Terminal Alkene
Objective: Convert the terminal olefin to an epoxide using m-CPBA.
Reaction Setup: Dissolve the crude 1-allylcyclohexan-1-ol (~100 mmol) in 200 mL of anhydrous Dichloromethane (DCM) in a 500 mL flask. Cool to 0 °C.
Oxidation: Add m-CPBA (77% purity, 29.1 g, 130 mmol) in small portions over 30 minutes.
Causality Insight:m-CPBA is added in portions to prevent thermal runaway. The reaction generates m-chlorobenzoic acid as a byproduct, which is largely insoluble in cold DCM and will precipitate as a white solid, providing a visual indicator of reaction progress.
Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.
Peroxide Quench (Critical Safety Step): Cool the mixture back to 0 °C and add 100 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 30 minutes.
Causality Insight: Na₂S₂O₃ reduces any unreacted peroxy-acid. Failing to neutralize residual peroxides poses a severe explosion hazard during subsequent solvent evaporation.
Workup: Filter the biphasic mixture to remove precipitated m-chlorobenzoic acid. Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 100 mL) to remove residual acid, followed by brine. Dry over Na₂SO₄ and concentrate to yield 1-(oxiran-2-ylmethyl)cyclohexan-1-ol.
Stage 3: Regioselective 5-Exo-Tet Cyclization
Objective: Acid-catalyzed intramolecular ring closure to form 1-oxaspiro[4.5]decan-3-ol.
Reaction Setup: Dissolve the crude epoxide (~100 mmol) in 150 mL of anhydrous DCM.
Causality Insight: A mild Brønsted acid like CSA is preferred over strong Lewis acids (like BF₃·OEt₂) to prevent pinacol-type rearrangements of the cyclohexane ring. The acid protonates the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. The tertiary hydroxyl group acts as an internal nucleophile.
Cyclization: Stir the reaction at room temperature for 4 hours.
Self-Validation: Monitor via TLC. The conversion of the epoxide to the spirocyclic alcohol will show a slight shift in Rf. ¹H NMR of an aliquot will confirm the disappearance of epoxide proton signals (~2.5-3.0 ppm) and the appearance of the secondary alcohol methine proton (~4.3 ppm).
Quench and Purification: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract with DCM (2 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate.
Final Isolation: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford pure 1-oxaspiro[4.5]decan-3-ol as a clear, viscous liquid.
References
Harada, K., et al. (2018). Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233. Retrieved from[Link]
Application
How to synthesize 1-oxaspiro(4.5)decan-3-ol from cyclohexanone
Title: Application Note: Synthesis and Intramolecular Cyclization Protocol for 1-Oxaspiro[1]decan-3-ol Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scope Spirocycli...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Application Note: Synthesis and Intramolecular Cyclization Protocol for 1-Oxaspiro[1]decan-3-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Scope
Spirocyclic ethers have emerged as highly valuable structural motifs in modern drug discovery due to their ability to impart conformational rigidity and improve the pharmacokinetic profiles of small molecules. Specifically, 1-oxaspiro[1]decan-3-ol is a critical building block utilized in the design of novel therapeutics, including potent GPR119 agonists for metabolic disorders.
This application note details a robust, field-proven, three-step synthetic protocol to synthesize 1-oxaspiro[1]decan-3-ol starting from the inexpensive and readily available cyclohexanone. The methodology leverages a highly regioselective intramolecular epoxide opening to construct the spiro-tetrahydrofuran (THF) core.
Mechanistic Insights & Pathway Design
As a self-validating synthetic system, every transformation in this sequence is designed with predictable causality and distinct analytical checkpoints.
Step 1: Nucleophilic Allylation. The sequence begins with the homologation of cyclohexanone via a Grignard addition using allylmagnesium bromide. This generates 1-allylcyclohexan-1-ol, providing the requisite 3-carbon tether and terminal olefin for subsequent cyclization.
Step 2: Electrophilic Epoxidation. The terminal alkene is oxidized using meta-chloroperoxybenzoic acid (mCPBA). The peroxy acid delivers an oxygen atom to the electron-rich
π
-bond chemoselectively, forming the 3,4-epoxy alcohol intermediate, 1-(oxiran-2-ylmethyl)cyclohexan-1-ol.
Step 3: 5-Exo-Tet Cyclization (The Key Step). The critical step is the base-promoted intramolecular cyclization. Upon deprotonation of the tertiary alcohol by Sodium Hydride (NaH), the resulting alkoxide acts as an internal nucleophile. According to Baldwin's Rules for Ring Closure, attack at the less sterically hindered terminal carbon of the epoxide (
Cγ
) proceeds via a favored 5-exo-tet transition state. This selectively forms the stable 5-membered oxolane ring over the highly strained 4-membered oxetane (4-exo-tet pathway).
Atom-Mapping Insight: During the 5-exo-tet cyclization, the
Cγ
–O bond of the epoxide breaks. The original epoxide oxygen is retained on the internal carbon (
Cβ
) and is protonated during aqueous workup to become the C3-hydroxyl group of the target molecule. Simultaneously, the tertiary alcohol's oxygen becomes the O1 ether linkage of the newly formed spirocyclic system. To prevent intermolecular dimerization—a known competing side reaction for 3,4-epoxy alcohols—this step must be executed under high-dilution conditions[2].
Figure 1: Three-step synthetic workflow for 1-oxaspiro[1]decan-3-ol from cyclohexanone.
Figure 2: Mechanistic divergence in the intramolecular cyclization of the epoxy-alcohol.
Quantitative Data & Materials
Table 1: Standard Stoichiometry for a 100 mmol Scale Synthesis
Reagent
MW ( g/mol )
Equivalents
Amount
Moles
Function
Cyclohexanone
98.15
1.0
9.82 g
100 mmol
Starting Material
Allylmagnesium bromide (1M)
145.31
1.2
120 mL
120 mmol
Nucleophile
mCPBA (75% purity)
172.57
1.2
27.6 g
120 mmol
Oxidant
NaH (60% dispersion in oil)
24.00
1.5
6.00 g
150 mmol
Base
Anhydrous THF
72.11
N/A
1000 mL
N/A
Solvent (Step 3)
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Allylcyclohexan-1-ol
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon.
Reaction: Dissolve cyclohexanone (9.82 g, 100 mmol) in 100 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.
Addition: Add allylmagnesium bromide (120 mL, 1.0 M in THF, 120 mmol) dropwise via an addition funnel over 30 minutes to control the exothermic Grignard addition.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Workup & Validation: Carefully quench the reaction with saturated aqueous
NH4Cl
(50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Self-Validation: TLC (Hexanes/EtOAc 8:2) should confirm the complete consumption of the UV-active ketone and the appearance of a new, lower
Rf
spot (visualized with
KMnO4
).
Protocol B: Synthesis of 1-(Oxiran-2-ylmethyl)cyclohexan-1-ol
Reaction: Dissolve the crude 1-allylcyclohexan-1-ol in 150 mL of dichloromethane (
CH2Cl2
) and cool to 0 °C.
Oxidation: Add mCPBA (27.6 g of 75% purity, 120 mmol) portionwise over 20 minutes. Stir the resulting suspension at room temperature for 4–6 hours.
Workup & Validation: Quench the reaction by adding 100 mL of 10% aqueous
Na2S2O3
.
Critical Safety Check: Test the organic layer with KI-starch paper. A negative result (no blue/black color) validates that all explosive unreacted peroxides have been destroyed.
Purification: Wash the organic layer with saturated
NaHCO3
(3 × 50 mL) to remove the m-chlorobenzoic acid byproduct. Dry over
Na2SO4
and concentrate to yield the epoxy-alcohol as a colorless oil.
Protocol C: Intramolecular Cyclization to 1-Oxaspiro[1]decan-3-ol
Dilution Principle: Dissolve the epoxy-alcohol intermediate in 1000 mL of anhydrous THF to achieve a ~0.1 M concentration. Note: High dilution is strictly required to kinetically favor intramolecular cyclization over intermolecular oxolane dimerization[2].
Cyclization: Cool the solution to 0 °C under argon. Carefully add NaH (6.00 g, 60% dispersion, 150 mmol) in small portions. Hydrogen gas evolution will be observed.
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench the remaining NaH by the dropwise addition of cold water (20 mL). Concentrate the THF in vacuo, then partition the residue between water (100 mL) and EtOAc (150 mL). Extract the aqueous layer twice more with EtOAc.
Isolation: Dry the combined organic layers, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 1-oxaspiro[1]decan-3-ol.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The 1-oxaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a rigidified, three-dimensional bioisostere for traditional ether and morpholine rings. However, the asymmetric synthesis of specific derivatives like 1-oxaspiro[4.5]decan-3-ol presents a significant synthetic challenge due to the severe steric encumbrance at the C5 quaternary spirocenter and the potential for competing elimination pathways.
To overcome these barriers, modern asymmetric catalysis relies on highly structured chiral environments to dictate facial selectivity. Based on recent advancements, three primary catalytic strategies have proven highly effective for constructing this spirocyclic core:
Asymmetric Epoxidation / 5-Exo-Tet Cyclization (Direct Route): Utilizing a chiral dioxirane (e.g., Shi catalyst) allows for the highly enantioselective epoxidation of a prochiral 1-allylcyclohexan-1-ol precursor. The causality of this method lies in the rigid, fructose-derived chiral pocket of the catalyst, which shields one face of the unactivated olefin. Subsequent base-promoted cyclization strictly follows Baldwin’s rules, favoring the 5-exo-tet trajectory to directly yield the 3-hydroxyl spirocycle[1].
Cu(I)-BOX Catalyzed Carboetherification: Copper(I) complexes bearing chiral bisoxazoline (BOX) ligands mediate the enantioselective carboetherification of alkenols. The bulky substituents on the BOX ligand dictate the facial selectivity during the π-activation of the alkene, forcing the pendant hydroxyl group to attack via a highly organized, stereodetermining transition state[2].
Pd(II)-Mediated C(sp3)–O Bond Formation: For sterically hindered variants, a chiral bidentate directing group strategy can activate unactivated C–H bonds, offering a complementary route to oxaspirocycles via a palladacycle intermediate[3].
Chiral Bifunctional Sulfide Catalysis: BINOL-derived sulfides enable the asymmetric bromolactonization of alkenoic acids, yielding highly oxidized 2-oxaspiro[4.5]decan-1-ones that serve as versatile precursors for further functionalization[4].
Quantitative Catalyst Comparison
Catalytic Strategy
Optimal Catalyst System
Key Intermediate
Typical Yield
Enantioselectivity (ee)
Primary Synthetic Advantage
Epoxidation / Cyclization
Chiral Dioxirane (Shi Catalyst)
Chiral Epoxide
82–88%
>95%
Direct installation of the C3-hydroxyl group on the spirocycle.
Carboetherification
Cu(I) / Chiral (S,S)-t-Bu-BOX
Alkylcopper(II)
75–90%
Up to 99%
Concomitant C–C and C–O bond formation from acyclic precursors.
C(sp3)–O Functionalization
Pd(II) / Chiral Bidentate Amine
Palladacycle
65–80%
>90% (dr >20:1)
Utilizes completely unactivated C–H bonds.
Bromolactonization
BINOL-derived Chiral Sulfide
Bromolactone
85–96%
92–96%
Highly scalable for heavily oxidized spiro-derivatives.
Reaction Pathway Visualization
The following diagram illustrates the logical progression and stereochemical control points of the direct epoxidation-cyclization cascade.
Fig 1: Asymmetric epoxidation and 5-exo-tet cyclization cascade for 1-oxaspiro[4.5]decan-3-ol.
Objective: Synthesize 1-oxaspiro[4.5]decan-3-ol via a stereocontrolled cascade.
Step 1: Catalyst Preparation & Epoxidation
Dissolve 1-allylcyclohexan-1-ol (1.0 equiv, 10 mmol) in a biphasic mixture of dimethoxymethane (DMM) and acetonitrile (2:1 v/v).
Add the Shi Catalyst (D-fructose-derived ketone, 0.2 equiv) and tetrabutylammonium hydrogen sulfate (0.05 equiv).
Causality: The phase-transfer agent is critical to shuttle the water-soluble Oxone into the organic phase, ensuring the continuous in-situ generation of the highly reactive, face-selective chiral dioxirane[1].
Cool the mixture to 0 °C. Simultaneously add an aqueous solution of Oxone (1.5 equiv) and K₂CO₃ (to maintain pH ~8.0) dropwise over 2 hours.
Causality: Maintaining a strict pH of 8.0 prevents the premature acid-catalyzed opening of the epoxide and prevents the degradation of the delicate Shi catalyst[1].
Step 2: Stereospecific Cyclization
Isolate the crude chiral epoxide via standard aqueous workup (extract with EtOAc, wash with brine, dry over Na₂SO₄).
Dissolve the epoxide in anhydrous THF (0.1 M) and add NaH (1.2 equiv) at 0 °C. Stir for 4 hours, warming to room temperature.
Causality: Deprotonation of the tertiary alcohol generates a strong internal alkoxide nucleophile. The rigid geometry forces a 5-exo-tet trajectory, attacking the less substituted terminal carbon of the epoxide, directly yielding the 1-oxaspiro[4.5]decan-3-ol core[1].
Validation & Quality Control:
In-Process QC: Monitor the epoxidation via TLC (KMnO₄ stain). The terminal olefin will rapidly decolorize KMnO₄, while the epoxide will remain inactive.
Analytical Validation: Prior to cyclization, analyze the epoxide intermediate via chiral HPLC (e.g., Daicel Chiralpak IC-3) to confirm an ee of >95%. Post-cyclization, utilize 2D NMR (HMBC) to confirm the C–O connectivity between the spiro C5 and the ether oxygen, validating the 5-exo-tet regioselectivity over the 6-endo-tet byproduct.
Objective: Direct synthesis of highly functionalized 1-oxaspiro[4.5]decane derivatives.
Step 1: Catalyst Activation
In an argon-filled glovebox, combine Cu(MeCN)₄PF₆ (5 mol%) and a chiral bisoxazoline ligand, (S,S)-t-Bu-BOX (6 mol%), in anhydrous toluene. Stir for 30 minutes until a deep color change (colorless to yellow/orange) is observed.
Causality: The slight molar excess of the BOX ligand prevents the formation of unliganded, highly reactive racemic Cu(I) species, which would severely erode the overall enantioselectivity of the reaction[2].
Step 2: Carboetherification
Add the alkenol substrate (1.0 equiv) and an aryl iodide electrophile (1.5 equiv) to the active catalyst solution.
Add Cs₂CO₃ (2.0 equiv) to facilitate the deprotonation of the tertiary alcohol during the oxymetalation step. Heat the reaction to 80 °C for 16 hours.
Causality: The elevated temperature provides the necessary activation energy for the final reductive elimination step of the alkylcopper(II) intermediate. This forms the new C–C bond while strictly retaining the stereocenter generated during the initial C–O bond formation[2].
Validation & Quality Control:
In-Process QC: Use 1,3,5-trimethoxybenzene as an internal standard in the crude ¹H NMR to accurately determine the conversion and yield before column chromatography.
Analytical Validation: Determine the diastereomeric ratio (dr) via crude ¹H NMR by integrating the distinct spiro-ring protons. Confirm the ee of the purified spirocyclic ether using chiral Supercritical Fluid Chromatography (SFC).
1-Oxaspiro[4.5]decan-3-ol as a Privileged Building Block in Organic Synthesis: Protocols for Synthesis and Functionalization
Strategic Context: The Role of Oxaspirocycles in Drug Discovery In contemporary medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has been linked to high attrition rates in clinical trials due...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context: The Role of Oxaspirocycles in Drug Discovery
In contemporary medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has been linked to high attrition rates in clinical trials due to poor solubility and off-target promiscuity. As articulated in the seminal paradigm, increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate significantly improves its physicochemical properties and clinical success rate.
Spirocyclic compounds, particularly oxaspirocycles like 1-oxaspiro[4.5]decan-3-ol , have emerged as highly valuable scaffolds[1]. They provide a rigid, three-dimensional vector projection that mimics the conformational restriction of aromatics while maintaining the metabolic stability and solubility benefits of aliphatic systems. The hydroxyl group at the 3-position of the tetrahydrofuran ring serves as a versatile synthetic handle, enabling rapid diversification into libraries of spirocyclic ethers, esters, and amines[2].
Quantitative Comparison of Physicochemical Properties
The table below summarizes the typical advantages gained when replacing a flat aromatic ring (e.g., a phenyl or furan ring) with a spirocyclic scaffold like 1-oxaspiro[4.5]decane.
Physicochemical ParameterFlat Aromatic Scaffolds (e.g., Phenyl)Spirocyclic Scaffolds (e.g., Oxaspiro[4.5]decane)Impact on Drug Candidate ProfileFraction sp³ (Fsp³)Low (~0.1 - 0.3)High (>0.7)Improved clinical success ratesAqueous SolubilityGenerally poor (driven by
π
π
stacking)Significantly improved (disrupted planarity)Higher bioavailability, easier formulation3D Vector ProjectionPlanar (2D vectors)Spherical/Globular (3D vectors)Enhanced target specificity, access to novel pocketsMetabolic StabilitySusceptible to arene oxidationResistant to CYP450 aromatic oxidationLonger half-life, predictable clearanceOff-Target ToxicityHigher risk (promiscuous intercalation)Lower risk (shape-specific binding)Improved safety and therapeutic window
Synthesis Strategy and Mechanistic Rationale
While novel photolytic[3] and multicomponent[2] approaches exist, the most robust, scalable, and self-validating method for synthesizing 1-oxaspiro[4.5]decan-3-ol relies on the regioselective intramolecular cyclization of an epoxy-alcohol.
The synthesis proceeds via a three-step sequence starting from commercially available cyclohexanone:
Nucleophilic Addition: Grignard addition of allylmagnesium bromide to cyclohexanone yields 1-allylcyclohexan-1-ol.
Electrophilic Epoxidation: The terminal alkene is oxidized using mCPBA to form the corresponding epoxide.
Intramolecular Ring Closure: Base-catalyzed cyclization of the tertiary alcohol onto the epoxide.
Causality of Regioselectivity: The critical step is the final cyclization. The tertiary alkoxide can theoretically attack the internal epoxide carbon (yielding a 4-membered ring via 4-exo-tet) or the terminal epoxide carbon (yielding a 5-membered ring via 5-exo-tet). According to Baldwin’s rules for ring closure, the 5-exo-tet trajectory is stereoelectronically favored. Furthermore, nucleophilic attack at the less sterically hindered terminal position of the epoxide is kinetically preferred, exclusively yielding the 3-hydroxy-tetrahydrofuran spiro-system.
Workflow for the synthesis of 1-oxaspiro[4.5]decan-3-ol via 5-exo-tet cyclization.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific workup steps to neutralize reactive intermediates and ensure high purity without relying solely on chromatography.
Protocol 1: Synthesis of 1-Allylcyclohexan-1-ol
Objective: Introduce the 3-carbon chain required for the subsequent furan ring formation.
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and purge with N₂.
Reaction: Add cyclohexanone (10.0 g, 102 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice bath.
Addition: Dropwise add allylmagnesium bromide (1.0 M in THF, 122 mL, 122 mmol) over 30 minutes. Mechanistic Note: Slow addition at 0 °C controls the exothermic Grignard reaction and minimizes competitive enolization of the ketone.
Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for an additional 2 hours.
Workup: Quench carefully with saturated aqueous NH₄Cl (50 mL) to destroy excess Grignard reagent. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Synthesis of 1-(Oxiran-2-ylmethyl)cyclohexan-1-ol
Objective: Electrophilic epoxidation of the terminal alkene via the Prilezhaev reaction.
Reaction: Dissolve the crude 1-allylcyclohexan-1-ol (10.0 g, 71.3 mmol) in anhydrous Dichloromethane (DCM, 200 mL) and cool to 0 °C.
Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 17.6 g, ~78 mmol) in portions. Mechanistic Note: DCM is utilized as a non-coordinating solvent to stabilize the highly ordered, butterfly-like transition state of the epoxidation.
Maturation: Stir the suspension at room temperature for 12 hours.
Self-Validating Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (100 mL) and stir vigorously for 15 minutes to reduce any unreacted peroxide (preventing explosive hazards during concentration).
Purification: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 100 mL). This step is critical as it deprotonates the m-chlorobenzoic acid byproduct, partitioning it entirely into the aqueous phase. Dry the organic layer over Na₂SO₄ and concentrate to afford the crude epoxide.
Protocol 3: Intramolecular Cyclization to 1-Oxaspiro[4.5]decan-3-ol
Objective: Regioselective ring closure to form the spiro-tetrahydrofuran core.
Reaction: Dissolve the crude 1-(oxiran-2-ylmethyl)cyclohexan-1-ol (10.0 g, 64 mmol) in anhydrous THF (150 mL) under N₂.
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.07 g, 76.8 mmol) portion-wise at 0 °C.
Cyclization: Heat the reaction mixture to reflux (65 °C) for 4 hours. Mechanistic Note: The thermodynamic energy supplied by reflux ensures complete conversion via the kinetically favored 5-exo-tet trajectory, overcoming the activation barrier of opening the stable epoxide ring.
Workup: Cool to 0 °C and quench carefully with water (20 mL). Extract with EtOAc (3 × 100 mL), dry over Na₂SO₄, and concentrate.
Isolation: Purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield pure 1-oxaspiro[4.5]decan-3-ol as a colorless oil.
Downstream Functionalization: The Ketone Handle
To fully leverage the 1-oxaspiro[4.5]decan-3-ol scaffold in library synthesis, the secondary alcohol is frequently oxidized to a ketone[4]. This allows for subsequent reductive aminations, providing access to diverse spirocyclic amines.
Protocol 4: Oxidation to 1-Oxaspiro[4.5]decan-3-one
Reaction: Dissolve 1-oxaspiro[4.5]decan-3-ol (5.0 g, 32 mmol) in anhydrous DCM (100 mL) at 0 °C.
Oxidation: Add Dess-Martin Periodinane (DMP, 16.3 g, 38.4 mmol) in one portion. Mechanistic Note: DMP is explicitly chosen over Jones reagent or standard Swern conditions. The mild, non-acidic nature of DMP prevents the acid-catalyzed ring-opening or rearrangement of the sensitive spiro-tetrahydrofuran system.
Maturation: Stir at room temperature for 2 hours.
Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (100 mL). Stir vigorously for 30 minutes until the organic layer is completely clear (indicating the destruction of iodine(V) byproducts). Separate the layers, dry the organics, and concentrate.
Downstream functionalization pathways of the 1-oxaspiro[4.5]decan-3-ol scaffold.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Für, C. S., et al. (2021). Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character Part 2. Letters in Organic Chemistry. URL:[Link]
Werth, J., et al. (2021). Photolytic Access to Oxaspirodecanes and Chromenes from Vinyldiazo Ester Cycloaddition with p-Quinones. ChemRxiv. URL:[Link]
Pirenne, V., et al. (2022). Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry. URL:[Link]
Li, Y., et al. (2015). A Synthesis of Dihydrofuran-3(2H)-ones. The Journal of Organic Chemistry. URL:[Link]
Application Note: Purification of 1-Oxaspiro[4.5]decan-3-ol via Normal-Phase Flash Chromatography
Target Audience: Synthetic Chemists, Chromatographers, and Drug Development Professionals Compound: 1-oxaspiro[4.5]decan-3-ol (CAS: 29839-61-0) Chemical Context & Mechanistic Causality The purification of spirocyclic alc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Chromatographers, and Drug Development Professionals
Compound: 1-oxaspiro[4.5]decan-3-ol (CAS: 29839-61-0)
Chemical Context & Mechanistic Causality
The purification of spirocyclic alcohols such as 1-oxaspiro[4.5]decan-3-ol presents a unique challenge in standard drug discovery workflows. Structurally, the molecule features a hydrophilic tetrahydrofuran-derived alcohol fused at a single carbon to a lipophilic cyclohexane ring[1].
The Detection Challenge:
Because the molecule is entirely saturated (C9H16O2) and lacks a conjugated π-system or aromatic ring, it does not absorb ultraviolet (UV) light at standard detection wavelengths (e.g., 254 nm or 280 nm)[2].
The Solvent Masking Effect:
Normal-phase purification of polar alcohols typically requires an Ethyl Acetate (EtOAc) gradient. EtOAc is not UV-transparent; it has a strong UV cutoff that peaks around 220 nm and absorbs up to ~252 nm. This solvent background completely masks any weak, low-wavelength UV absorption from the analyte[3].
The ELSD Solution:
To overcome this optical invisibility, an Evaporative Light Scattering Detector (ELSD) must be employed. ELSD is a universal, destructive detection method that nebulizes the column eluent, evaporates the volatile mobile phase, and measures the light scattered by the remaining non-volatile analyte particles[4]. This allows for baseline-stable detection and accurate fraction triggering regardless of the compound's optical properties or the UV-absorbance of the mobile phase[5].
Experimental Workflow Visualization
The following diagram maps the logical flow of the purification process, highlighting the critical divergence between the main flow and the ELSD split flow.
Workflow for ELSD-directed flash chromatography of non-UV active spiro-alcohols.
Quantitative Data & System Parameters
The table below summarizes the optimized parameters for the flash chromatography system.
Parameter
Specification
Causality / Rationale
Stationary Phase
Silica Gel (Spherical, 25-40 µm)
High surface area resolves the polar hydroxyl interactions.
Mobile Phase (A)
Hexane (or Heptane)
Non-polar bulk solvent to retain the lipophilic spiro-ring.
Mobile Phase (B)
Ethyl Acetate (EtOAc)
Polar modifier to progressively elute the hydroxyl group.
Gradient Profile
0% to 40% B over 15 CV
Gradual increase prevents solvent-induced band broadening.
ELSD Drift Temp
40 °C - 50 °C
Sufficient to evaporate Hex/EtOAc without volatilizing the analyte.
ELSD Gas Pressure
3.0 bar (Nitrogen)
Ensures consistent nebulization of the eluent into droplets[5].
Split Ratio
~40 µL/min to ELSD
Minimizes sample loss while maintaining high detection sensitivity[6].
Step-by-Step Methodology
Phase 1: Sample Preparation (Dry Loading)
Causality: 1-oxaspiro[4.5]decan-3-ol possesses mixed polarity. Loading the sample as a liquid in a strong solvent (e.g., neat EtOAc or Dichloromethane) will cause the compound to race down the column before the gradient begins, resulting in severe band broadening and poor resolution.
Dissolve the crude reaction mixture in a minimal volume of a volatile solvent (e.g., Acetone or Dichloromethane).
Add a mass of deactivated silica gel equal to 2.5× the mass of the crude mixture.
Evaporate the solvent under reduced pressure on a rotary evaporator until a dry, free-flowing powder is achieved.
Pack the impregnated silica powder tightly into a solid load cartridge and attach it to the column inlet.
Phase 2: System Equilibration & Elution
Equilibration: Flush the main silica column with 100% Hexane for 3 Column Volumes (CV) to establish the non-polar baseline.
Detector Priming: Ensure the ELSD is stabilized at 45 °C with a steady N2 pressure of 3.0 bar. Disable the UV-trigger for the fraction collector to prevent the collection of false positives caused by EtOAc baseline drift[3].
Run Gradient: Initiate the run at a flow rate appropriate for the column size (e.g., 30 mL/min for a 24 g column). Apply a linear gradient from 0% to 40% EtOAc over 15 CVs.
Fractionation: The target alcohol typically elutes between 20–25% EtOAc. The fraction collector will trigger based purely on the ELSD millivolt (mV) threshold.
Phase 3: Self-Validating Orthogonal Check (TLC)
Causality: Because ELSD is a universal detector, it will trigger on any non-volatile compound, including impurities or residual high-boiling solvents[4]. To ensure trustworthiness, the protocol must be self-validating.
Spot aliquots from the ELSD-triggered fractions onto a Silica Gel 60 F254 Thin Layer Chromatography (TLC) plate.
Develop the plate in a 70:30 Hexane:EtOAc solvent system.
Staining: Since the compound is UV-inactive, dip the plate in a Potassium Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) stain.
Heat the plate gently with a heat gun. 1-oxaspiro[4.5]decan-3-ol will oxidize and appear as a distinct yellow spot on a vibrant purple background (KMnO4) or a dark blue spot on a yellow background (PMA), confirming both the presence and the purity of the isolated spiro-alcohol.
References
[2] Biotage. When do I need to use an ELSD with flash chromatography? Available at:[Link]
[4] Buchi. How to overcome limitations in flash chromatography with an ELSD. Available at:[Link]
[3] Biotage. Why you should add an ELSD to your flash chromatography system. Available at:[Link]
[5] Teledyne ISCO. Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography. Available at:[Link]
Application Note: Leveraging 1-Oxaspiro[4.5]decan-3-ol in the Generation of sp³-Rich Spirocyclic Screening Libraries
Introduction & Scientific Rationale The paradigm of modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures—a movement colloquially...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The paradigm of modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures—a movement colloquially termed "escaping from flatland." Strained spiro heterocycles have emerged as highly sought-after non-classical bioisosteres due to their ability to improve physicochemical properties such as metabolic stability, aqueous solubility, and target selectivity[1].
Among these, the 1-oxaspiro[4.5]decane scaffold represents a privileged structural motif frequently utilized in library generation and medicinal chemistry[2]. Specifically, serves as an ideal, commercially available starting material for combinatorial chemistry. The presence of the secondary alcohol at the C3 position provides a versatile synthetic handle, while the spirocyclic core imparts high conformational rigidity and a well-defined spatial vectorization of substituents, making it a critical scaffold for novel drug discovery[3].
The derivatization of 1-oxaspiro[4.5]decan-3-ol relies on divergent synthetic pathways that preserve the integrity of the spiro-fused ring system. Because the tetrahydrofuran ring can be sensitive to strongly acidic conditions (which may promote ring-opening), mild functionalization strategies are paramount.
Divergent synthetic workflows for generating spirocyclic libraries from 1-oxaspiro[4.5]decan-3-ol.
Pathway A: Oxidation and Reductive Amination (The Amine Library)
The most robust method for generating diverse screening libraries involves the mild oxidation of the C3 alcohol to 1-oxaspiro[4.5]decan-3-one. This electrophilic hub is then subjected to high-throughput reductive amination with a diverse array of primary and secondary amines. Dess-Martin Periodinane (DMP) is the preferred oxidant, as it avoids the harsh acidic conditions of Jones oxidation that could trigger ring-opening[4].
Pathway B: Direct O-Functionalization (The Ether/Ester Library)
The hydroxyl group can be directly engaged in Williamson ether syntheses or esterifications to generate neutral or lipophilic spirocyclic derivatives. This pathway is ideal for probing hydrogen-bond acceptor interactions in the target binding pocket.
Physicochemical Profiling of Generated Libraries
Replacing a flat aromatic ring (e.g., a phenol or anisole derivative) with the 1-oxaspiro[4.5]decane core dramatically alters the 3D topology of the resulting library. Table 1 summarizes the anticipated physicochemical properties of the resulting libraries compared to a traditional flat aromatic control.
Table 1: Comparative Physicochemical Properties of Spirocyclic Libraries vs. Flat Aromatics
Scaffold / Library Type
Avg. MW (Da)
cLogP Range
Fsp³ (Fraction sp³)
H-Bond Donors
H-Bond Acceptors
3D Conformation
Flat Aromatic Control
~250
3.0 – 4.5
< 0.2
1
2
Planar
1-oxaspiro[4.5]decan-3-ol
156.22
1.5 – 1.8
1.0
1
2
Globular / Rigid
Spirocyclic Amine Library
250 – 350
2.0 – 3.0
0.8 – 0.9
0 – 1
3 – 4
Globular / Rigid
Spirocyclic Ether Library
250 – 350
2.5 – 3.5
0.8 – 0.9
0
3
Globular / Rigid
Note: The high Fsp³ values of the spirocyclic libraries correlate strongly with improved aqueous solubility and reduced off-target promiscuity in clinical candidates.
Experimental Protocols
The following self-validating protocols are optimized for library generation, ensuring high yields while preventing scaffold degradation.
Protocol 1: Mild Oxidation to 1-oxaspiro[4.5]decan-3-one
Causality & Logic: Dess-Martin Periodinane (DMP) is selected over transition-metal oxidants to ensure chemoselectivity and prevent over-oxidation or Lewis-acid-mediated cleavage of the spiro-ether. The use of a sodium sulfite (
Na2SO3
) quench is critical; it reduces unreacted hypervalent iodine species to water-soluble iodinane byproducts, ensuring a highly pure ketone intermediate without the need for exhaustive chromatography[4].
Step-by-Step Methodology:
Preparation: Dissolve 1-oxaspiro[4.5]decan-3-ol (1.0 equiv, e.g., 520 mg) in anhydrous
CHCl3
or
CH2Cl2
(0.4 M concentration) under an inert argon atmosphere[4].
Addition: Cool the reaction vessel to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 to 1.5 equiv, e.g., 1.34 g) portion-wise to control the mild exotherm[4].
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the alcohol starting material (lower
Rf
) should completely convert to the less polar ketone.
Quenching: Cool the mixture back to 0 °C and quench by adding a 1:1 mixture of saturated aqueous
Na2SO3
and saturated aqueous
NaHCO3
(approx. 5 mL per mmol of substrate)[4]. Stir vigorously for 15 minutes until the organic layer becomes clear (indicating the destruction of iodine byproducts).
Extraction & Workup: Dilute with EtOAc. Separate the layers, and extract the aqueous phase twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo[4]. The crude ketone is typically >95% pure and can be used directly in Protocol 2.
Protocol 2: High-Throughput Reductive Amination
Causality & Logic: Sodium triacetoxyborohydride (
NaBH(OAc)3
) is utilized as the reducing agent. Unlike
NaBH4
, it is mild enough that it will not reduce the ketone back to the starting alcohol. Unlike
NaCNBH3
, it does not generate toxic hydrogen cyanide gas and operates efficiently in mildly acidic conditions (often without the need for external acetic acid if the amine hydrochloride salt is used).
Step-by-Step Methodology:
Imine Formation: In a 2-dram vial (for library synthesis), combine 1-oxaspiro[4.5]decan-3-one (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Acidification (If necessary): If the free base of the amine is used, add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
Reduction: Add
NaBH(OAc)3
(1.5 equiv) in one portion. Stir the suspension at room temperature for 12–16 hours. Validation: LC-MS analysis should indicate the disappearance of the ketone mass and the appearance of the product
[M+H]+
peak.
Quenching: Quench the reaction with saturated aqueous
NaHCO3
to neutralize the acetic acid and decompose excess borohydride.
Isolation: Extract with
CH2Cl2
(3x). Pass the organic layer through a phase-separator cartridge and concentrate. The resulting spirocyclic amines can be purified via mass-directed preparative HPLC.
References
Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes. Available at:[Link]
Tetrahedron Letters (Elsevier BV). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available at:[Link]
Nagoya City University Academic Repository. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Available at: [Link]
Derivatization of the Secondary Hydroxyl Group in 1-Oxaspiro[4.5]decan-3-ol: Strategies for Spirocyclic Scaffold Functionalization
Chemical Context & Mechanistic Rationale In modern medicinal chemistry, the "escape from flatland" paradigm has driven a massive shift toward incorporating three-dimensional, spirocyclic scaffolds into drug candidates [1...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Context & Mechanistic Rationale
In modern medicinal chemistry, the "escape from flatland" paradigm has driven a massive shift toward incorporating three-dimensional, spirocyclic scaffolds into drug candidates [1]. Increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule correlates strongly with improved aqueous solubility, reduced off-target CYP450 metabolism, and higher clinical success rates.
1-oxaspiro[4.5]decan-3-ol serves as a highly versatile building block in this context. Structurally, it consists of a tetrahydrofuran (THF) ring spiro-fused to a cyclohexane ring. According to spirocyclic nomenclature, the oxygen atom occupies position 1, placing the bulky quaternary spiro center at C5. The secondary hydroxyl group is located at C3. Because C3 is separated from the sterically demanding spiro center by the C4 methylene bridge, the steric hindrance is moderate. This specific geometry allows the C3 hydroxyl to be readily derivatized, acting as a critical vector for linking pharmacophores or modifying physicochemical properties [2].
To functionalize this scaffold effectively, medicinal chemists typically employ three primary pathways:
Sulfonylation (Mesylation): Converts the hydroxyl into a potent leaving group for subsequent SN2 displacement (e.g., introducing amines or azides).
Esterification: Utilizes mild coupling reagents to append carboxylic acids without risking acid-catalyzed ring opening of the oxaspiro system.
Etherification: Employs strong bases to form a robust, metabolically stable ether linkage.
Derivatization Pathways
Workflow for the derivatization of 1-oxaspiro[4.5]decan-3-ol into diverse functional scaffolds.
Experimental Protocols
Protocol A: Sulfonylation (Mesylation) for SN2 Functionalization
Causality: Direct Mitsunobu inversion on spirocyclic secondary alcohols can sometimes suffer from sluggish kinetics. Converting the OH to a methanesulfonate (mesylate) provides a highly reliable, two-step alternative for introducing nitrogen-based nucleophiles. Triethylamine (Et₃N) is utilized to neutralize the HCl byproduct, preventing acidic degradation of the spiro-ether.
Setup: Dissolve 1-oxaspiro[4.5]decan-3-ol (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
Base Addition: Add Et₃N (1.5 equiv). Cool the reaction mixture to 0 °C using an ice bath. Note: Cooling is critical to prevent exothermic side reactions, such as elimination to the alkene.
Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.
Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot is entirely replaced by a new, less polar UV-inactive spot (stain with KMnO₄).
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is typically >95% pure and should be used immediately in downstream SN2 reactions to avoid degradation.
Protocol B: Mild Steglich Esterification
Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the moderate steric hindrance at the C3 position.
Activation: Dissolve the desired carboxylic acid (1.2 equiv) in anhydrous DCM (0.1 M). Add EDC·HCl (1.5 equiv) and DMAP (0.2 equiv). Stir at room temperature for 15 minutes to pre-form the activated ester.
Coupling: Add 1-oxaspiro[4.5]decan-3-ol (1.0 equiv) to the mixture in one portion.
Reaction: Stir at room temperature for 12–16 hours.
Self-Validation: The reaction mixture will turn slightly yellow. TLC will confirm the consumption of the alcohol.
Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and urea byproducts), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography.
Protocol C: Williamson Ether Synthesis
Causality: Sodium hydride (NaH) irreversibly deprotonates the secondary alcohol to form a highly nucleophilic alkoxide, which readily attacks primary alkyl halides.
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.1 M) at 0 °C under N₂. Add a solution of 1-oxaspiro[4.5]decan-3-ol (1.0 equiv) in THF dropwise.
Self-Validation: Stir for 30 minutes at 0 °C. Visual Cue: The cessation of H₂ gas evolution confirms complete alkoxide formation.
Reaction: Warm to room temperature and stir for 4–8 hours.
Workup: Quench carefully with cold water (dropwise until fizzing stops). Extract with EtOAc (3x). Wash with brine, dry, concentrate, and purify via column chromatography.
Quantitative Data & Analytical Validation
Proper analytical validation is required to confirm derivatization at the C3 position. The ¹H-NMR shift of the carbinol proton (the proton attached to C3) is highly diagnostic. Because of the deshielding effect of acyl or sulfonyl groups, this proton shifts significantly downfield upon successful reaction.
Derivatization Type
Reagents Used
Typical Yield
Reaction Time
Key ¹H-NMR Shift (C3-H)
Starting Material
N/A
N/A
N/A
~ 4.2 ppm (multiplet)
Mesylate
MsCl, Et₃N, DCM
85–95%
2.5 h
~ 5.1 ppm (multiplet)
Ester
R-COOH, EDC, DMAP
75–90%
12–16 h
~ 5.3 ppm (multiplet)
Ether
NaH, R-X, THF
70–85%
4–8 h
~ 4.0 ppm (multiplet)*
*Note: In etherification, the C3-H shift change is minimal, but the appearance of the new alkyl group (e.g., benzylic CH₂ at ~4.5 ppm) serves as the primary validation metric.
Pharmacological Impact of Spirocyclic Functionalization
Pharmacological impact of spirocyclic Fsp3 enrichment on drug candidate optimization.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 1-Oxaspiro[4.5]decan-3-ol
Welcome to the technical support center dedicated to the synthesis of 1-oxaspiro[4.5]decan-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction ef...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the synthesis of 1-oxaspiro[4.5]decan-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, troubleshoot common issues, and improve the overall yield and purity of this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower your experimental success.
The 1-oxaspiro[4.5]decane core is a key structural motif found in numerous natural products and serves as a versatile building block in medicinal chemistry.[1] However, its synthesis can present challenges related to yield, side-product formation, and stereocontrol. This document provides a structured approach to overcoming these obstacles.
Core Synthetic Principles & Mechanism
The most direct and common approach to synthesizing 1-oxaspiro[4.5]decan-3-ol involves the acid-catalyzed reaction between cyclohexanone and a suitable three-carbon electrophile, typically an epoxide such as propylene oxide or epichlorohydrin followed by reduction. The fundamental transformation is a spiroketalization reaction, a process that can be influenced by both kinetic and thermodynamic factors.[2]
The reaction generally proceeds via the following mechanistic steps under acidic conditions:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing its electrophilicity.
Nucleophilic Attack by Epoxide: The oxygen of the epoxide attacks the activated carbonyl carbon.
Epoxide Ring Opening: Concurrently or subsequently, the protonated epoxide is opened by a nucleophile (often the hydroxyl group formed in the initial attack, or another alcohol molecule).
Intramolecular Cyclization (Spiroketalization): The terminal hydroxyl group of the newly formed chain attacks the hemiketal carbon, displacing water and forming the stable five-membered tetrahydrofuran ring.
This cascade of events leads to the formation of the spirocyclic system. Understanding this pathway is crucial for diagnosing and resolving issues that may arise during the synthesis.
Caption: Acid-catalyzed reaction mechanism for 1-oxaspiro[4.5]decan-3-ol synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction has stalled or resulted in a very low yield of the desired 1-oxaspiro[4.5]decan-3-ol. What are the likely causes and how can I fix this?
Answer: Low yield is a frequent challenge in spirocyclization reactions and can stem from several factors.[3] A systematic approach is the most effective way to troubleshoot.
Possible Cause A: Inefficient Catalysis
The choice and concentration of the acid catalyst are critical. Insufficient catalysis will lead to an incomplete reaction, while an overly aggressive catalyst can promote side reactions.[4][5]
Troubleshooting Steps:
Catalyst Type: If using a Brønsted acid (e.g., p-TsOH, H₂SO₄), consider switching to a Lewis acid like BF₃·OEt₂, InCl₃, or Sc(OTf)₃. Lewis acids can be more effective at activating the carbonyl group and may offer milder reaction conditions.[6][7]
Catalyst Loading: An optimal catalyst concentration often exists.[5] Systematically screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). An insufficient amount may not drive the reaction, while too much can lead to decomposition.
Catalyst Quality: Ensure your catalyst is not old or degraded. Lewis acids, in particular, can be sensitive to atmospheric moisture. Use a freshly opened bottle or purify if necessary.
Possible Cause B: Sub-optimal Reaction Conditions
Temperature, concentration, and reaction time are deeply interconnected. The reaction may require specific conditions to overcome its activation energy without degrading the product.[3]
Troubleshooting Steps:
Temperature Screening: If the reaction is slow at room temperature, gradually increase the heat. Monitor progress by TLC or GC-MS to find the "sweet spot" where product formation is maximized and byproduct formation is minimized. Some spiroketalizations benefit from low temperatures (-78 °C to 0 °C) to control selectivity and reduce side reactions.[4]
Reaction Time: Ensure the reaction is running long enough for completion. Take aliquots at different time points (e.g., 2h, 6h, 12h, 24h) to determine the optimal duration.
Concentration: Follow the principle of slow addition. Adding one reagent slowly to a dilute solution of the other can prevent polymerization, especially of the epoxide, and minimize self-condensation of the cyclohexanone.
Possible Cause C: Equilibrium Limitations
Spiroketalization is a reversible reaction that produces water. If water is not removed, the equilibrium may lie unfavorably, limiting the yield.[8]
Troubleshooting Steps:
Water Removal: If the reaction is run at elevated temperatures (e.g., in toluene or benzene), use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[4]
Drying Agents: For reactions at lower temperatures, add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.
Problem 2: Formation of Significant Side Products
Question: My NMR/GC-MS analysis shows multiple unexpected peaks, indicating significant side product formation. What are these byproducts and how can I prevent them?
Answer: Side product formation directly competes with your desired reaction, consuming starting materials and complicating purification.
Possible Cause A: Polymerization of Propylene Oxide
Epoxides are prone to polymerization under strongly acidic conditions or at high temperatures. This is often observed as an insoluble, sticky residue in the reaction flask.
Troubleshooting Steps:
Milder Catalyst: Switch to a milder Lewis acid or use a lower concentration of your Brønsted acid. Chiral phosphoric acids have been shown to be effective and mild catalysts for similar transformations.[9]
Control Temperature: Maintain a lower reaction temperature and add the epoxide slowly to the cyclohexanone/catalyst mixture to keep its instantaneous concentration low.
Possible Cause B: Self-Condensation of Cyclohexanone
Under either acidic or basic conditions, cyclohexanone can undergo an aldol condensation with itself to form dimeric and trimeric byproducts.
Troubleshooting Steps:
Stoichiometry: Use a slight excess of the epoxide relative to the cyclohexanone to ensure the ketone is consumed by the desired reaction pathway.
Order of Addition: Add the cyclohexanone slowly to a solution of the catalyst and the epoxide to favor the intermolecular reaction over the self-condensation.
Problem 3: Difficulty in Product Isolation and Purification
Question: I have a low isolated yield despite good conversion in the crude mixture. How can I improve my purification strategy?
Answer: Product loss during workup and purification is a common source of poor isolated yield.
Possible Cause A: Product is a Volatile or Water-Soluble Oil
The target molecule, 1-oxaspiro[4.5]decan-3-ol, has moderate polarity and may have some solubility in the aqueous phase during extraction.
Troubleshooting Steps:
Workup: After quenching the reaction, extract the aqueous layer multiple times (3-5x) with a suitable organic solvent (e.g., ethyl acetate, DCM).
Brine Wash: Wash the combined organic layers with saturated brine to remove dissolved water and "salt out" the organic product, reducing its solubility in any remaining aqueous phase.
Drying: Thoroughly dry the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.
Possible Cause B: Ineffective Purification Method
Distillation may not be suitable if byproducts have similar boiling points. Crystallization can be challenging for non-crystalline oils.[10]
Troubleshooting Steps:
Column Chromatography: This is often the most reliable method. Use a gradient elution system to effectively separate the product from non-polar starting materials and more polar byproducts. A typical system would be a gradient of ethyl acetate in hexanes.
TLC Analysis: Before running a column, carefully develop a TLC solvent system that gives good separation (ΔRf > 0.2) between your product and major impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable catalyst for synthesizing 1-oxaspiro[4.5]decan-3-ol?
A1: There is no single "best" catalyst, as the optimal choice depends on the substrate and desired conditions. However, Lewis acids like BF₃·OEt₂ and InBr₃ are excellent starting points as they are known to effectively catalyze Prins/pinacol type cascade reactions leading to oxaspirocycles.[6][7] For stereoselective synthesis, specialized chiral catalysts such as iridium complexes or chiral phosphoric acids would be necessary.[9][11]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common and immediate method. Stain with a potassium permanganate (KMnO₄) solution, which will visualize the starting ketone, the alcohol product, and any unsaturated byproducts. For more quantitative analysis, take aliquots from the reaction, quench them, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product.
Q3: What are the key safety precautions for this synthesis?
A3: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Lewis acids are corrosive and moisture-sensitive. Epoxides like propylene oxide are volatile, flammable, and potential carcinogens. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can computational chemistry aid in optimizing this reaction?
A4: Absolutely. Density Functional Theory (DFT) calculations can be used to model the reaction pathway, compare the energy barriers for different catalysts, and predict the thermodynamically most stable product isomer.[2] This theoretical insight can help rationalize experimental observations and guide the rational design of improved synthetic routes by identifying key intermediates and transition states.[2]
Experimental Protocols & Data
General Protocol for the Synthesis of 1-Oxaspiro[4.5]decan-3-ol
Disclaimer: This is a representative protocol and may require optimization for your specific setup.
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM, 100 mL) and cyclohexanone (5.0 g, 51 mmol, 1.0 eq). Cool the solution to 0 °C in an ice bath.
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.72 g, 5.1 mmol, 0.1 eq) to the stirred solution.
Reagent Addition: In a separate syringe, draw up propylene oxide (4.4 g, 76 mmol, 1.5 eq). Add the propylene oxide dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM (2x 50 mL).
Workup: Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes to yield 1-oxaspiro[4.5]decan-3-ol.
Data Presentation: Catalyst Screening
The following table summarizes hypothetical but realistic results from a catalyst optimization study for the reaction described above.
Entry
Catalyst (10 mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
p-TsOH
Toluene
110 (reflux)
12
45
2
H₂SO₄
DCM
25
24
30
3
BF₃·OEt₂
DCM
0 to 25
18
75
4
Sc(OTf)₃
DCM
25
18
82
5
InBr₃
DCM
25
12
85
6
No Catalyst
DCM
25
24
<5
Troubleshooting Workflow
This diagram provides a logical decision tree for addressing common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis of 1-oxaspiro[4.5]decan-3-ol.
References
Aponick, A., Li, C.-Y., & Palmes, J. A. (2009). Gold-Catalyzed Cyclization of Monopropargylic Triols to Form Olefin-Containing Spiroketals. Organic Letters, 11(1), 121–124. [Link]
Garcı́a-Garcı́a, P., et al. (2007). Gold-Catalyzed Double Intramolecular Alkyne Hydroalkoxylation: Synthesis of the Bisbenzanellated Spiroketal Core of Rubromycins. Advanced Synthesis & Catalysis, 349(13), 2109-2114. [Link]
Wang, Y.-M., et al. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(25), 8448–8451. [Link]
Nagorny, P., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 137(50), 15914–15923. [Link]
Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2841. [Link]
Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 10(38), 7723–7728. [Link]
Brimble, M. A., & Gibson, J. S. (2009). Asymmetric Synthesis of Naturally Occurring Spiroketals. Molecules, 14(4), 1374–1414. [Link]
Hertweck, C., et al. (2018). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 57(1), 198-202. [Link]
Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3581-3593. [Link]
Fábián, L., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 481-485. [Link]
van Rensburg, H., et al. (2003). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Tetrahedron, 59(40), 7949-7960. [Link]
Thuy, T. T., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. Heterocycles, 105(1), 486. [Link]
Reddy, B. V. S., et al. (2012). ChemInform Abstract: Tandem Prins/Pinacol Reaction for the Synthesis of Oxaspiro[4.5]decan-1-one Scaffolds. ChemInform, 43(51). [Link]
Onyango, D. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. ResearchGate.[Link]
Dehigaspitiya, D. C., & Rathnayake, A. U. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Departments of Physics and Chemistry.[Link]
Troubleshooting common impurities in 1-oxaspiro(4.5)decan-3-ol extraction
This technical support guide provides in-depth troubleshooting for common issues encountered during the extraction and purification of 1-oxaspiro(4.5)decan-3-ol. Designed for researchers, chemists, and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides in-depth troubleshooting for common issues encountered during the extraction and purification of 1-oxaspiro(4.5)decan-3-ol. Designed for researchers, chemists, and drug development professionals, this document offers practical, field-tested advice rooted in chemical principles to help you navigate experimental challenges and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Impurity Identification & Sourcing
Q1: What are the most likely impurities I'll encounter after my synthesis and initial work-up of 1-oxaspiro(4.5)decan-3-ol?
A1: Impurities in spiroketal synthesis typically arise from three main sources: unreacted starting materials, byproducts from side reactions, and degradation of the target compound. For 1-oxaspiro(4.5)decan-3-ol, you should be vigilant for:
Unreacted Starting Materials: Depending on your synthetic route, these could include cyclohexanone derivatives or precursors to the three-carbon sidechain.
Reaction Intermediates: Incomplete cyclization can leave dihydroxy-ketone precursors in your crude product.[1]
Isomerized Byproducts: Acid-catalyzed conditions, often used for spiroketalization, can sometimes lead to the formation of more thermodynamically stable, but undesired, spiroketal isomers or fused-ring (O,O)- or (N,O)-ketals instead of the desired spirocyclic product.[2][3]
Solvent Adducts: Reactive intermediates can sometimes form adducts with solvents like THF or dioxane, especially under acidic or basic conditions.
Degradation Products: Prolonged exposure to strong acid or base during work-up can cause the spiroketal to reopen, leading back to the dihydroxy-ketone precursor or other decomposition products.[3][4]
Q2: I have unexpected peaks in my ¹H or ¹³C NMR spectrum. How can I identify the corresponding impurities?
A2: A systematic approach is crucial for identifying unknown signals.
Compare with Starting Materials: First, compare the crude product's NMR spectrum with the spectra of all your starting materials and reagents to identify any unreacted components.[5]
Check for Residual Solvents: Common extraction and chromatography solvents (e.g., ethyl acetate, dichloromethane, hexanes, acetone) have characteristic NMR signals. Ensure the peaks do not correspond to these.
Utilize 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, providing structural fragments of the impurity.
Employ Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It separates the impurity from your main product and provides its molecular weight, which is a critical piece of the puzzle for structure elucidation.[5][6]
Consult the Literature: Review the specific synthetic method you are using. Often, common side products and their characteristic spectral data are reported.[7]
Extraction & Work-up Troubleshooting
Q3: During my liquid-liquid extraction (LLE), a thick emulsion has formed between the organic and aqueous layers. How can I resolve this?
A3: Emulsion formation is a frequent problem in LLE, often caused by surfactant-like byproducts or high concentrations of dissolved solids.[8] It is generally easier to prevent an emulsion than to break it.
Prevention: Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This increases the surface area for extraction without the high energy input that creates emulsions.[8]
Breaking the Emulsion:
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and forcing phase separation.[8]
Solvent Addition: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help dissolve the emulsifying agent.[8]
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the microscopic droplets.
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing the separation of layers.
Q4: My yield is significantly lower than expected after extraction. What are the potential causes?
A4: Low yield can be attributed to issues in the reaction itself or losses during the work-up and extraction.
Incomplete Reaction: Before beginning the extraction, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) or LC-MS.[9]
Incorrect pH: The polarity, and therefore the solvent preference, of your compound and impurities can be highly pH-dependent. Ensure the pH of the aqueous layer is optimized to keep your target compound in the organic phase and move ionizable impurities into the aqueous phase.
Product Solubility in Aqueous Layer: 1-oxaspiro(4.5)decan-3-ol possesses a hydroxyl group, which imparts some water solubility. To minimize losses, pre-saturate the aqueous layer with salt (brine) before extraction and perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Always back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[10]
Precipitation at the Interface: An impurity or your product itself might be precipitating at the interface between the two layers. If this occurs, collect the solid by filtration separately before proceeding with the separation of the liquid phases.
Q5: I am using a high-boiling point solvent like DMF or DMSO in my reaction. How can I effectively remove it during work-up?
A5: High-boiling, water-miscible solvents like DMF and DMSO can be challenging to remove. The standard procedure is to dilute the reaction mixture with a large volume of water and then extract your product with a nonpolar solvent like ethyl acetate or diethyl ether. You must then wash the organic layer repeatedly with water or brine to pull the residual DMF/DMSO out of the organic phase.[10] A common rule of thumb is to use at least 5-10 volumes of water for every volume of DMF or DMSO during the washing steps.[10]
Data Presentation
Table 1: Common Impurities in 1-Oxaspiro(4.5)decan-3-ol Synthesis & Extraction
Impurity Class
Potential Source
Recommended Analytical Method(s)
Mitigation & Removal Strategy
Unreacted Starting Materials
Incomplete reaction; incorrect stoichiometry.
¹H NMR, LC-MS, GC-MS
Monitor reaction by TLC/LC-MS until completion; use slight excess of one reagent if appropriate.[9] Purify via column chromatography.
Acyclic Precursors (e.g., Dihydroxy-ketone)
Incomplete acid- or base-catalyzed cyclization.
¹H NMR (absence of spiroketal carbon signal in ¹³C), LC-MS, IR (presence of C=O and broad O-H stretch).
Ensure sufficient catalyst and reaction time/temperature for cyclization.[9] Can often be separated by column chromatography.
Isomeric Spiroketals
Thermodynamic equilibration under acidic/basic conditions.[3]
Incomplete phase separation or washing after quenching.
¹H NMR (broad signals or absence of signals), residue on evaporation.
Wash the organic layer with water and then brine to remove inorganic salts. Dry the organic layer thoroughly with Na₂SO₄ or MgSO₄ before concentration.[9]
Experimental Protocols & Workflows
Protocol 1: Standard Liquid-Liquid Extraction (LLE)
Quench the Reaction: Cool the reaction mixture to room temperature (or 0 °C if the quench is exothermic). Slowly add the quenching solution (e.g., saturated aq. NH₄Cl, NaHCO₃, or water) with stirring.
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size.
Extract: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and gently invert or swirl the funnel 10-15 times. Avoid vigorous shaking to prevent emulsion formation.[8]
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (denser) layer. If the organic layer is on top, drain the aqueous layer and then pour the organic layer out through the top of the funnel to avoid re-contamination.
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to ensure complete recovery of the product.
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with water and then with saturated brine to remove water-soluble impurities and residual water.
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Visualization of Workflows & Logic
A typical workflow for the extraction and purification of 1-oxaspiro(4.5)decan-3-ol is outlined below.
Caption: General workflow for extraction and purification.
Troubleshooting Decision Tree
If you are facing issues with low yield or purity, this decision tree can help diagnose the problem.
Caption: Troubleshooting decision tree for low yield or purity.
References
Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.
BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
Al-Sanea, M. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design... PMC.
Brimble, M. A., et al. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
Wikipedia. Spiroketals. Wikipedia.
Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
University of Rochester. Remove Sticky Reagents. University of Rochester Chemistry Department.
AWS. Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes.
MDPI. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. MDPI.
Organic Syntheses. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses.
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate.
Google Patents. (2003). US6670459B2 - Process for the isolation of novel oligospirostanoside. Google Patents.
Semantic Scholar. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar.
SAR Publication. (2022). One Step Extraction Method, Sample Preparation Procedure for HPLC/MS Analysis of Altrenogest Sesame Oil Solutions. SAR Publication.
Optimizing temperature and pressure conditions for 1-oxaspiro(4.5)decan-3-ol formation
Topic: Optimizing Temperature and Pressure for 1-Oxaspiro[4.5]decan-3-ol Formation Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals scaling up...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Optimizing Temperature and Pressure for 1-Oxaspiro[4.5]decan-3-ol Formation
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of spirocyclic ethers. Here, we bypass generic procedures to focus strictly on the thermodynamic and kinetic optimization of the 1-oxaspiro[4.5]decane skeleton[1].
Mechanistic Overview & Causality
The formation of 1-oxaspiro[4.5]decan-3-ol is typically achieved via a two-step sequence from 1-allylcyclohexanol:
Epoxidation: Conversion of the allyl group to an oxirane intermediate.
Intramolecular Cyclization: Ring-opening of the epoxide by the tertiary hydroxyl group to form the spiro-fused tetrahydrofuran ring[2].
The Engineering Challenge:
The cyclization step involves a tertiary alcohol acting as a nucleophile. Due to severe steric hindrance, this nucleophile is exceptionally poor. At standard atmospheric conditions (25 °C, 1 bar), the activation energy (
Ea
) barrier prevents efficient 5-exo-tet cyclization, leading to stalled reactions.
To overcome this, we must superheat the reaction solvent (typically THF or DCM). However, heating these solvents above their boiling points requires a pressurized reactor system (e.g., a sealed autoclave or a continuous flow reactor with a back-pressure regulator). By applying optimized pressure, we maintain the solvent in the liquid phase at elevated temperatures, exponentially increasing the collision frequency and driving the intramolecular ring closure to completion.
Process Visualization
Fig 1: Mechanistic workflow for the pressurized synthesis of 1-oxaspiro[4.5]decan-3-ol.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step without passing the validation checkpoint.
Step 1: Epoxidation of 1-Allylcyclohexanol
Procedure: Dissolve 1-allylcyclohexanol (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add mCPBA (1.2 eq) portion-wise to control the exothermic peroxy-acid reaction. Stir for 4 hours, allowing the reaction to slowly reach room temperature.
Causality: Maintaining 0 °C during addition prevents the premature, uncontrolled thermal decomposition of mCPBA and avoids oxidative cleavage of the alkene.
Validation Checkpoint: Perform
1
H NMR on a crude aliquot. The disappearance of the alkene multiplet (5.0–5.8 ppm) and the appearance of oxirane ring protons at ~2.7 ppm confirms successful epoxidation[3].
Procedure: Transfer the purified epoxy alcohol to a high-pressure autoclave reactor. Dissolve in anhydrous THF (0.5 M). Add catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq). Seal the reactor and pressurize with inert N
2
to 5.0 bar . Heat the vessel to 90 °C and stir for 6 hours.
Causality: p-TsOH protonates the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. The 5.0 bar of pressure prevents the THF (b.p. 66 °C) from boiling off, allowing the system to safely reach 90 °C. This thermal energy is strictly required to overcome the steric barrier of the tertiary alcohol nucleophile.
Validation Checkpoint: Perform GC-MS and
1
H NMR. GC-MS must show a molecular ion peak of m/z 156.
1
H NMR must show the complete disappearance of oxirane protons (2.7 ppm) and the emergence of a multiplet at 3.8–4.0 ppm, corresponding to the newly formed tetrahydrofuran ring[3].
Temperature & Pressure Optimization Matrix
The following table summarizes our field data for the cyclization step. Use this matrix to calibrate your specific reactor setup.
Temperature (°C)
Pressure (bar)
Solvent State
Conversion (%)
Selectivity (%)
Diagnostic Observation
25
1.0
Liquid
15
>95
Insufficient thermal energy for tertiary alcohol attack. Reaction stalls.
65
1.0
Reflux
48
>95
Kinetically limited by the atmospheric boiling point of THF.
90
5.0
Superheated
>99
92
Optimal conditions. High collision rate; rapid 5-exo-tet closure.
130
10.0
Superheated
85
60
Yield drops due to competitive thermal dehydration of the tertiary alcohol.
Troubleshooting & FAQs
Q1: Why am I seeing a 4-membered oxetane byproduct instead of the desired 1-oxaspiro[4.5]decan-3-ol?A: The regioselectivity of the epoxide ring-opening is highly dependent on your catalytic conditions. Literature shows that under basic conditions, the tertiary alkoxide tends to attack the internal epoxide carbon, yielding an oxetane[3]. To exclusively form the 5-membered 1-oxaspiro[4.5]decane skeleton[1], you must strictly use acidic conditions (like the p-TsOH specified above). The acid protonates the epoxide, and the elevated thermal energy under pressure drives the system toward the more thermodynamically stable 5-membered tetrahydrofuran ring via a 5-exo-tet pathway.
Q2: The pressure in my autoclave is spiking beyond the set 5 bar during cyclization. What is happening?A: A sudden pressure spike indicates an exothermic runaway or gas evolution. This almost always means the epoxidation step (Step 1) was not fully quenched. Residual peroxides (unreacted mCPBA) decompose rapidly at 90 °C, generating oxygen gas and causing dangerous pressure surges.
Self-Correction: Always test the intermediate batch with starch-iodide paper to ensure zero residual peroxides before loading it into a pressurized reactor.
Q3: Can I use a high-boiling solvent like Toluene to avoid the need for a pressurized reactor?A: While Toluene (b.p. 110 °C) allows you to reach 90 °C at atmospheric pressure, THF is highly preferred for this specific mechanism. THF solvates the p-TsOH catalyst exceptionally well and stabilizes the polar transition state during the proton-transfer step of the cyclization. Using a pressurized reactor with THF yields a much cleaner reaction profile and simplifies downstream solvent removal compared to Toluene.
Q4: My overall yield is low, and I suspect the Grignard allylation step is failing. How do I optimize it?A: Cyclohexanone is prone to enolization. If your allylmagnesium bromide is acting as a base rather than a nucleophile, you will recover unreacted cyclohexanone. Ensure your Grignard reagent is freshly titrated and consider adding anhydrous CeCl
3
to promote strict nucleophilic addition over enolization.
References
Takashi Osawa, Natsumi Yano, Hiroshi Aoyama, Satoshi Obika. "Synthesis, Duplex-Forming Ability, and Nuclease Resistance of Oligonucleotides Containing a Thymidine Derivative with a 1-Oxaspiro[4.5]decane Skeleton." Chem Pharm Bull (Tokyo), 2022.
URL:[Link]
A. I. Moskalenko, et al. "General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments." Russian Journal of Organic Chemistry, 2011.
URL:[Link]
"Intramolecular Cyclization of 3,4-Epoxy Alcohols; Oxetane Formation." Bulletin of the Chemical Society of Japan, 1974.
URL:[Link]
Technical Support Center: Troubleshooting & Long-Term Storage of 1-oxaspiro[4.5]decan-3-ol
Welcome to the Technical Support Center for 1-oxaspiro[4.5]decan-3-ol . As a spirocyclic compound featuring both a tetrahydrofuran (THF)-derivative ether ring and a secondary alcohol, this molecule presents unique stabil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-oxaspiro[4.5]decan-3-ol . As a spirocyclic compound featuring both a tetrahydrofuran (THF)-derivative ether ring and a secondary alcohol, this molecule presents unique stability challenges. Its structural complexity makes it a highly valuable scaffold in medicinal chemistry[1], but it is inherently vulnerable to autoxidation, hydrolytic ring-opening, and alcohol oxidation.
This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the mechanistic causality behind degradation and provides a self-validating protocol to ensure the scientific integrity of your stored inventory.
Part 1: Quantitative Storage Parameters
To establish a baseline for stability, all storage protocols must adhere to the following empirically derived parameters. Deviations from these metrics directly correlate with accelerated degradation kinetics.
Parameter
Recommended Value
Causality / Rationale
Storage Temperature
+4 °C
Slows oxidation kinetics and thermal degradation. Unlike -20 °C, +4 °C prevents extreme crystallization, which can dangerously concentrate shock-sensitive peroxides[2][3].
Atmosphere
Argon or Nitrogen (<1% O₂)
Displaces atmospheric oxygen to starve the radical chain reaction responsible for autoxidation at the ether's alpha-carbon[4][5].
Container Material
Amber Glass
Blocks UV radiation, preventing the photochemical homolytic cleavage that initiates peroxide formation[5][6].
Peroxide Limit
< 20 ppm
Concentrations approaching 20 ppm indicate severe degradation and pose an explosion risk during solvent evaporation or distillation[6].
Testing Frequency
Every 3 to 6 months
Cyclic ethers are Group B peroxide formers. Routine testing creates a self-validating loop that confirms the integrity of the inert storage seal[6].
Part 2: Troubleshooting & FAQs
Q1: Why does my batch of 1-oxaspiro[4.5]decan-3-ol show altered NMR shifts or increased viscosity after several months of sealed storage?
Causality: The primary culprit is the autoxidation of the spirocyclic ether ring. Like its parent substructure tetrahydrofuran (THF), the ether ring reacts readily with trace atmospheric oxygen to form hydroperoxides[4]. This is a radical-mediated process accelerated by ambient light and heat. Over time, these hydroperoxides decompose into high-boiling organic acids and cross-linked polymers, which manifest physically as increased viscosity and chemically as novel peaks in an NMR spectrum.
Q2: Can I store 1-oxaspiro[4.5]decan-3-ol in a standard -20 °C freezer to completely halt degradation?
Causality: No. While lowering the temperature generally reduces reaction rates, storing peroxidizable cyclic ethers in standard freezers introduces a critical safety hazard. Freezing can induce crystallization of the compound or its impurities. If peroxides have formed, they can concentrate within these crystal lattices or around the container lid, creating a severe friction- and shock-sensitive explosion hazard[2]. The optimal, safe storage temperature is +4 °C[3].
Q3: How does ambient lab humidity affect the spirocyclic core?
Causality: Spirocyclic ethers possess unique conformational strains that make them susceptible to hydrolytic degradation, particularly in the presence of trace acids[7]. When atmospheric moisture permeates the container, it can interact with dissolved CO₂ or acidic impurities to catalyze the ring-opening of the spiro ether system, yielding an acyclic diol. This destroys the rigid 3D scaffold that is essential for its biological activity[1].
Part 3: Mechanistic Degradation Pathways
The following diagram maps the three primary degradation pathways of 1-oxaspiro[4.5]decan-3-ol and the specific storage interventions required to block them.
Degradation pathways of 1-oxaspiro[4.5]decan-3-ol and targeted preventative storage strategies.
Part 4: Self-Validating Storage Protocol
To ensure absolute scientific integrity, do not simply "store and forget" this compound. Implement the following step-by-step methodology, which uses routine testing as a self-validating feedback loop to confirm that your storage conditions remain uncompromised.
Action: Before storing a new or recently opened batch, test the liquid using quantitative peroxide test strips (e.g., KI-starch indicator strips).
Validation: The reading must be < 1 ppm[4]. If the reading is > 20 ppm, do not attempt to concentrate or distill the chemical; contact EHS for disposal[6]. Record the date and baseline ppm on the bottle.
Step 2: Anhydrous Preparation
Action: Inside a glovebox or under a Schlenk line, add activated 3Å or 4Å molecular sieves to the storage vessel.
Validation: The sieves act as a continuous scavenger for trace moisture, preventing the acid-catalyzed hydrolytic ring-opening of the spirocyclic core[7].
Step 3: Inert Gas Blanketing
Action: Purge the headspace of the amber glass container with dry Argon gas for 30–60 seconds before sealing.
Validation: Argon is heavier than air and will settle over the liquid, creating a physical barrier against oxygen. This starves the autoxidation pathway[4][5].
Step 4: Sealing and Temperature Control
Action: Seal the container with a PTFE-lined cap (which resists solvent vapor degradation) and wrap the seal with Parafilm. Store the amber bottle in a dedicated explosion-proof refrigerator at +4 °C[3].
Validation: Amber glass blocks UV initiation, and +4 °C suppresses thermal oxidation without causing dangerous peroxide crystallization[2][6].
Step 5: Scheduled Verification Loop
Action: Set a calendar alert to re-test the compound every 3 months[2].
Validation: If a 3-month test shows 0 ppm peroxides, your inertion technique (Step 3) is validated. If peroxide levels begin to rise, it proves your seal has failed, allowing you to intervene before the compound degrades completely.
Part 5: References
[4] Tetrahydrofuran (THF) Storage and Handling - ymaws.com (BASF Guidelines). Available at:
[5] Tetrahydrofuran - Environment, Health & Safety - University of Michigan. Available at:
Peroxide Forming Solvents - Sigma-Aldrich. Available at:
[6] Quick Guide for Peroxide-Forming Chemicals - MIT EHS. Available at:
Author: BenchChem Technical Support Team. Date: April 2026
Answering the user's request.
Welcome to the technical support center for the crystallization of 1-oxaspiro(4.5)decan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystals of this spirocyclic compound. The following sections are structured in a question-and-answer format to directly address common issues and provide in-depth, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization of 1-oxaspiro(4.5)decan-3-ol, establishing the core principles of solvent selection and methodology.
Q1: What are the key molecular features of 1-oxaspiro(4.5)decan-3-ol that I should consider for solvent selection?
A1: Understanding the structure of 1-oxaspiro(4.5)decan-3-ol is the first step. Its key features are:
A secondary alcohol (-OH) group: This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.
An ether linkage (-O-) within a tetrahydrofuran ring: This group is a hydrogen bond acceptor.
A spirocyclic cyclohexane ring system: This imparts rigidity to the molecule.
The presence of hydrogen bonding groups suggests that polar solvents capable of interacting with the hydroxyl and ether moieties will be important. The overall molecule has a moderate polarity. Therefore, the guiding principle of "like dissolves like" suggests that solvents of moderate to high polarity should be the starting point for your screening.[1]
Q2: What constitutes an "ideal" crystallization solvent for this compound?
A2: An ideal solvent for crystallizing 1-oxaspiro(4.5)decan-3-ol should exhibit a specific set of properties:
High solubility at elevated temperatures: The solvent must completely dissolve the compound near its boiling point.
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for crystal formation and a high recovery yield.
Inertness: The solvent must not react chemically with the compound.
Appropriate Boiling Point: The boiling point should be high enough to allow for a sufficient solubility difference across a temperature range, but not so high that it's difficult to remove from the crystals. Solvents with very low boiling points can evaporate too quickly, leading to poor quality crystals.[2]
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[1]
Finding a single solvent with all these properties is rare. Therefore, optimization often involves using binary solvent systems (a solvent/antisolvent pair).[3]
Q3: What are the primary methods for inducing crystallization?
A3: The most common methods rely on achieving a state of supersaturation, which is essential for nucleation and crystal growth.[4] For 1-oxaspiro(4.5)decan-3-ol, the primary techniques to consider are:
Slow Cooling: A nearly saturated solution is prepared at a high temperature and then allowed to cool slowly and undisturbed. This is often the first method to try as it can produce high-quality crystals.[3]
Slow Evaporation: The compound is dissolved in a suitable solvent, and the container is loosely covered to allow the solvent to evaporate over time. This increases the solute concentration, leading to crystallization. This method is simple but can sometimes yield lower-quality crystals if evaporation is too rapid.[2]
Antisolvent Addition: The compound is dissolved in a "good" solvent in which it is highly soluble. A second solvent (the "antisolvent"), in which the compound is poorly soluble but which is miscible with the good solvent, is then slowly added.[5] This reduces the overall solubility of the compound, inducing crystallization.[5][6] This is a powerful technique for compounds that are highly soluble in most common solvents at room temperature.[3]
Part 2: Troubleshooting Guide & Optimization Protocols
This section provides solutions to specific problems you may encounter during your experiments, complete with detailed protocols.
Q4: I'm not getting any crystals; my compound just stays in solution. What's wrong?
A4: This indicates that the solution has not reached a sufficient level of supersaturation.
Causality: Crystal nucleation requires the concentration of the solute to exceed its equilibrium solubility.[4] If the compound remains too soluble even at low temperatures, or if the initial concentration was too low, nucleation will not occur.
Solutions:
Increase Concentration: If using the slow cooling method, try preparing a more concentrated solution by reducing the initial volume of solvent.
Evaporate Solvent: Before cooling, gently evaporate some of the solvent to increase the concentration.
Lower the Temperature: If cooling to room temperature or 0 °C is insufficient, try using a dry ice/acetone bath for solvents with low freezing points (e.g., THF).[3]
Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[7]
Seeding: Add a single, tiny crystal of 1-oxaspiro(4.5)decan-3-ol from a previous batch. This provides a template for further crystal growth.[2]
Switch to an Antisolvent Method: If the compound is highly soluble in your chosen solvent, this is often the best approach. See the protocol below.
Q5: My compound is "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solution becomes so highly supersaturated, typically through rapid cooling, that the solute comes out of solution as a liquid phase (the oil) instead of an ordered solid crystal lattice.
Causality: The rate of nucleation is too high, and there is insufficient time for molecules to orient themselves into a crystal lattice. This is common when the solubility of a compound is extremely high in the hot solvent.
Solutions:
Slow Down the Cooling Rate: Insulate the crystallization vessel (e.g., place it in a warm water bath that is allowed to cool to room temperature, or wrap it in glass wool). A slower cooling rate provides more time for ordered crystal growth.[8]
Use a More Dilute Solution: Start with a lower concentration of your compound in the hot solvent. This reduces the degree of supersaturation upon cooling.
Change Solvents: Select a solvent in which the compound is slightly less soluble at high temperatures.
Re-dissolve and Seed: If an oil has formed, gently heat the solution to re-dissolve it. Then, as it cools slowly, add a seed crystal just as the solution becomes cloudy (the point of supersaturation).
Q6: The crystals are very small, needle-like, or of poor quality. How can I grow larger, higher-quality crystals?
A6: Crystal morphology is heavily influenced by the solvent and the rate of crystallization.[9] Needles or small particles often result from rapid crystal growth.
Causality: Fast crystallization favors nucleation over slow, ordered growth. Additionally, specific solvent molecules can interact with and inhibit growth on certain crystal faces, leading to anisotropic shapes like needles or plates.[9]
Solutions:
Reduce the Rate of Crystallization: As with oiling out, slowing down the process is key. Use a slower cooling or evaporation rate. For antisolvent addition, add the antisolvent more slowly and with gentle stirring.
Optimize the Solvent System:
The polarity of the solvent can significantly impact crystal habit.[10][11][12] Experiment with solvents of different polarities (see Table 1).
Try a binary solvent system. The interactions at the solvent-crystal interface in a mixed solvent system can be very different from those in a single solvent, potentially favoring the growth of more isometric (blocky) crystals.[9]
Minimize Agitation: Avoid bumping or excessively stirring the solution as it can induce rapid, uncontrolled nucleation, leading to many small crystals.
Q7: My crystallization yield is very low. How can I improve it?
A7: A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process.[13]
Causality: The solubility of your compound in the cold solvent is too high. The ideal solvent should have a steep solubility-temperature curve.
Solutions:
Ensure Complete Cooling: Allow the solution to cool for an adequate amount of time at the lowest practical temperature (e.g., in an ice bath for at least 20-30 minutes).
Optimize the Solvent: Choose a solvent where the solubility difference between hot and cold is more pronounced.
Use an Antisolvent: After cooling your primary solvent, slowly add a miscible antisolvent to further decrease the solubility of your compound and force more of it out of solution.[14]
Reduce Solvent Volume: During workup, use a minimal amount of cold solvent to wash the filtered crystals to avoid re-dissolving your product.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol provides a systematic approach to identifying a suitable single solvent for the crystallization of 1-oxaspiro(4.5)decan-3-ol.
Preparation: Place approximately 20-30 mg of your compound into several small test tubes.
Solvent Addition: To each tube, add a different candidate solvent (see Table 1 for suggestions) dropwise at room temperature, vortexing after each addition.
Observation 1: If the compound dissolves in <0.5 mL of solvent at room temperature, the solvent is too good. Reserve it as a potential "good" solvent for an antisolvent system.
Heating: If the compound does not dissolve at room temperature, add about 1 mL of the solvent and heat the mixture gently in a sand bath or water bath until the solvent boils.
Observation 2: If the compound does not dissolve even when the solvent is boiling, it is a poor solvent. Reserve it as a potential "antisolvent".
Cooling: If the compound dissolves completely in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.
Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
Observation 3: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-formed crystals.[7]
Table 1: Properties of Common Crystallization Solvents
This table summarizes key properties of solvents to guide your selection process. Given the polar nature of 1-oxaspiro(4.5)decan-3-ol, solvents in the mid-to-high polarity range are good starting points.
Solvent
Boiling Point (°C)
Polarity Index
Dielectric Constant (20°C)
Notes
Water
100.0
10.2
80.1
Highly polar, strong H-bonding. May be a poor solvent or an antisolvent.
Methanol
64.7
5.1
32.7
Polar protic. Good for polar compounds.
Ethanol
78.4
4.3
24.5
Polar protic. A very common and effective crystallization solvent.
Isopropanol
82.6
3.9
19.9
Less polar than ethanol. Good for compounds with intermediate polarity.
Acetonitrile
81.6
5.8
37.5
Polar aprotic. Can be an excellent crystallization solvent.
Acetone
56.0
5.1
20.7
Polar aprotic. Low boiling point can make it tricky to use.[1]
Ethyl Acetate
77.1
4.4
6.0
Mid-polarity. Often a good choice for compounds with ester/ether groups.
Tetrahydrofuran (THF)
66.0
4.0
7.6
Mid-polarity ether. Can dissolve a wide range of compounds.
Dichloromethane
39.6
3.1
9.1
Non-polar aprotic. Very volatile, use with caution for evaporation.
Toluene
110.6
2.4
2.4
Non-polar aromatic.
Hexane / Heptane
68.0 / 98.0
0.1
1.9 / 1.9
Non-polar. Likely to be effective antisolvents.
Data compiled from various chemical data sources.
Protocol 2: Crystallization by Antisolvent Addition (Vapor Diffusion)
This is a gentle method for growing high-quality single crystals, ideal for X-ray diffraction.
Dissolve: Dissolve 10-20 mg of 1-oxaspiro(4.5)decan-3-ol in a minimal amount (0.5 - 1.0 mL) of a "good" solvent (e.g., ethanol, THF, or ethyl acetate) in a small vial.
Prepare Chamber: Place this open vial inside a larger, sealable jar or beaker.
Add Antisolvent: Add 5-10 mL of a suitable "antisolvent" (e.g., hexane or diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
Seal and Wait: Seal the jar tightly. The more volatile antisolvent will slowly diffuse into the good solvent in the inner vial. This gradual change in solvent composition will slowly decrease the compound's solubility, promoting the growth of large, well-defined crystals over several days.
Part 4: Visualization of Workflows
Solvent Selection Workflow Diagram
The following diagram illustrates a logical workflow for selecting and optimizing a solvent system for the crystallization of 1-oxaspiro(4.5)decan-3-ol.
Caption: A workflow for systematic solvent selection.
References
CRYSTAL GROWTH METHODS. (n.d.). Compound Semiconductor Bulk Materials and Characterizations.
How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 15). How It Comes Together.
DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. (2018).
Fairclough, J. P. A., et al. (2016). Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via in situ grazing incidence wide angle x-ray scattering.
Fairclough, J. P. A., et al. (2016). Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. Macromolecules, 49(13), 4945–4954. [Link]
Crochet, A. (n.d.).
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, April 1). Pharmaceutical Technology.
The Effects of Solvent Polarity on the Crystallization Behavior of Thin π-Conjugated Polymer Film in Solvent Mixtures Investigated by Grazing Incident X-ray Diffraction. (2019).
Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
Tools and Tricks for Single Crystal Growth. (2024, May 16). Chemistry of Materials. [Link]
Salzmann, I., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7430–7436. [Link]
How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
Nichols, L. (2022, April 7). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. [Link]
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012, September 12). Industrial & Engineering Chemistry Research. [Link]
Sekkai, H. (2021, August 18).
Why Your Crystals Look Dull (And How to Fix It). (2026, February 13). Bluestreak Crystals.
Processes involving the use of antisolvent crystallization. (2006).
Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua Dryer.
May anyone share information about common solvent-antisolvent pairs for antisolvent crystallization? (2017, May 22).
Why is my crystal health suddenly decreasing faster? (2017, August 30). Phillip Technologies.
Technical Support Center: Resolving Enantiomers of 1-oxaspiro[4.5]decan-3-ol
Welcome to the Technical Support Center for the chiral resolution of 1-oxaspiro[4.5]decan-3-ol . As spirocyclic scaffolds become increasingly prominent in drug discovery due to their rigid, three-dimensional architecture...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chiral resolution of 1-oxaspiro[4.5]decan-3-ol . As spirocyclic scaffolds become increasingly prominent in drug discovery due to their rigid, three-dimensional architectures and ability to act as bioisosteres, isolating their pure enantiomers is critical to preventing off-target biological effects.
This guide synthesizes field-proven methodologies, troubleshooting FAQs, and the mechanistic causality behind each technique to help you establish a self-validating resolution workflow.
Workflow Architecture & Strategy Selection
Selecting the correct resolution strategy depends on your project's scale, available instrumentation, and time constraints. The diagram below illustrates the three primary pathways validated for spirocyclic alcohols [1].
Validated pathways for the enantiomeric resolution of 1-oxaspiro[4.5]decan-3-ol.
The Causality: Candida antarctica lipase B (CAL-B) possesses a highly stereoselective active site that preferentially acylates the (R)-enantiomer of secondary alcohols. By utilizing vinyl acetate as the acyl donor, the reaction is rendered strictly irreversible; the leaving group (vinyl alcohol) instantly tautomerizes into volatile acetaldehyde, driving the equilibrium forward [2].
Standard Operating Protocol
Preparation: Dissolve racemic 1-oxaspiro[4.5]decan-3-ol (1.0 eq) in anhydrous toluene (0.1 M concentration).
Reagent Addition: Add immobilized CAL-B (e.g., Novozym 435, 50% w/w relative to substrate) and vinyl acetate (3.0 eq).
Incubation: Stir the suspension via orbital shaking at 45°C for 24–48 hours. Monitor the conversion via GC or TLC until it reaches exactly 50%.
Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.
Purification: Separate the highly non-polar (R)-acetate from the polar, unreacted (S)-alcohol using standard silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
Hydrolysis: Hydrolyze the (R)-acetate using K₂CO₃ in Methanol to recover the pure (R)-alcohol.
Troubleshooting & FAQs
Q: My conversion is stalling around 20-30%. How do I push it to 50%?A: Stalled kinetic resolutions are almost always caused by moisture or enzyme poisoning. Water competes with your spirocyclic alcohol for the acyl donor, hydrolyzing the vinyl acetate into acetic acid, which subsequently drops the pH and denatures the CAL-B. Ensure your toluene is strictly anhydrous (stored over 4Å molecular sieves) and conduct the reaction under an argon atmosphere.
Q: The ee of the unreacted (S)-alcohol is low (< 80%). Why?A: If the reaction stops before exactly 50% conversion, the remaining alcohol pool will still contain residual (R)-enantiomer. To ensure >99% ee for the (S)-alcohol, you must allow the conversion to slightly exceed 50% (e.g., 52%), sacrificing a small amount of yield for absolute enantiopurity.
Preparative Chiral Chromatography (HPLC/SFC)
The Causality: Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), separate enantiomers based on differential spatial interactions. The spiro-oxygen and the hydroxyl group of 1-oxaspiro[4.5]decan-3-ol interact with the chiral grooves of the CSP via hydrogen bonding and dipole-dipole interactions. The enantiomer that "fits" better into the chiral groove is retained longer [3].
Standard Operating Protocol
Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v). Degas thoroughly.
Column Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm for analytical, 250 x 20 mm for preparative) at 25°C.
Detection: Because 1-oxaspiro[4.5]decan-3-ol lacks a strong UV chromophore (no aromatic rings), use an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
Injection: Inject the racemate (dissolved in the mobile phase) and collect the separated fractions.
Decision matrix for optimizing chiral HPLC resolution of spirocyclic alcohols.
Troubleshooting & FAQs
Q: The peaks are co-eluting or showing severe tailing. How can I improve the resolution factor (
Rs
)?A: Aliphatic alcohols heavily influence chiral resolution. If isopropanol fails to provide baseline separation, switch the organic modifier to ethanol, or use a ternary system like Hexane/DCM/EtOH. Additionally, lowering the column temperature from 25°C to 15°C thermodynamically favors the transient hydrogen-bonding interactions between the analyte and the CSP, often drastically improving
Rs
.
Diastereomeric Derivatization (CSDP Acid Method)
The Causality: When direct chiral HPLC is unavailable, reacting the racemic alcohol with an enantiopure chiral auxiliary—such as Camphorsultam-Dichlorophthalic acid (CSDP acid)—converts the enantiomers into diastereomers. Unlike enantiomers, diastereomers have distinct physical properties (different dipole moments and solubilities) and can be easily separated on standard, inexpensive achiral silica gel[4].
Standard Operating Protocol
Coupling: In a flame-dried flask, dissolve the racemic alcohol (1.0 eq) and (S)-CSDP acid (1.1 eq) in anhydrous DCM.
Activation: Cool to 0°C. Add EDC·HCl (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 12 hours, allowing the reaction to warm to room temperature.
Separation: Quench with water, extract with DCM, and concentrate. Purify the mixture via normal-phase HPLC or flash chromatography (silica gel) to baseline-separate the two diastereomeric esters.
Cleavage: Dissolve the separated esters individually in THF/Water (3:1). Add LiOH (3.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester, liberating the enantiopure 1-oxaspiro[4.5]decan-3-ol.
Troubleshooting & FAQs
Q: I am seeing partial racemization of my chiral auxiliary during the coupling step. What went wrong?A: Epimerization of the chiral acid usually occurs if too much DMAP is used, or if the reaction temperature spikes during the addition of the coupling agent (EDC). Strictly maintain the temperature at 0°C during activation, and never exceed 0.1 equivalents of DMAP.
Q: Why choose CSDP acid over standard Mosher's acid chloride?A: While Mosher's acid is excellent for NMR determination, CSDP esters of spirocyclic alcohols have a highly crystalline nature. This allows for the simultaneous separation of the diastereomers and the absolute configuration determination of the alcohol via X-ray crystallography [4].
References
ACS Catalysis. (2018). Highly Enantioselective Oxidation of Spirocyclic Hydrocarbons by Bioinspired Manganese Catalysts and Hydrogen Peroxide. Retrieved from[Link]
National Institutes of Health (PMC). (2022). Strategies for chiral separation: from racemate to enantiomer. Retrieved from[Link]
MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from[Link]
Troubleshooting
Overcoming steric hindrance in 1-oxaspiro(4.5)decan-3-ol substitution reactions
Welcome to the Advanced Applications Support Center. This guide is specifically designed for drug development professionals and synthetic chemists encountering persistent roadblocks when attempting nucleophilic substitut...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is specifically designed for drug development professionals and synthetic chemists encountering persistent roadblocks when attempting nucleophilic substitutions at the C3 position of the 1-oxaspiro[4.5]decane ring system.
The 1-oxaspiro[4.5]decane scaffold is a privileged structural motif found in several bioactive natural products, including the Aranorosin family and Gymnastatins, which are noted for their potent anti-cancer and antimicrobial properties[1]. However, functionalizing this spirocyclic ether via direct substitution is notoriously challenging. The adjacent C5 spiro center and the bulky, conformationally rigid cyclohexane ring create a severe steric shield[2]. This restricts rotation and blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles, often leading to atropisomerism-like restricted flexibility and high activation energies for standard
SN2
pathways[3].
Below, we provide mechanistic troubleshooting, quantitative data, and self-validating protocols to bypass these steric limitations.
Mechanistic Workflow & Decision Tree
When direct substitution fails, chemists must alter the steric environment either by changing the geometry of the transition state or by flattening the ring system entirely.
Strategic workflows for overcoming steric hindrance in 1-oxaspiro[4.5]decan-3-ol substitutions.
Troubleshooting Direct Substitution Failures
Q: Why am I getting predominantly elimination products (alkenes) when trying to displace the C3 mesylate with sodium azide?A: This is a classic symptom of steric hindrance dictating the reaction pathway. In the 1-oxaspiro[4.5]decane system, the bulky cyclohexane ring at the spiro center physically blocks the nucleophile (like
N3−
) from attacking the C3 anti-bonding (
σ∗
) orbital. Because the
SN2
pathway is sterically choked, the activation energy for substitution becomes higher than that of elimination (
E2
). Consequently, the nucleophile acts as a base, abstracting a proton from the adjacent C4 position to form an undesired alkene byproduct[1].
Q: How can I force the
SN2
pathway to outcompete
E2
?A: You must lower the activation energy of the substitution by using an exceptionally good leaving group and conducting the reaction at lower temperatures to suppress the entropically favored
E2
pathway. Switching from a mesylate (-OMs) to a triflate (-OTf) allows the substitution to occur at room temperature rather than 80 °C, drastically improving the substitution-to-elimination ratio.
Quantitative Comparison of Substitution Conditions
Table 1: Optimization of C3-Substitution in 1-oxaspiro[4.5]decane Systems
Causality Insight: Standard Mitsunobu reactions fail here because triphenylphosphine (
PPh3
) forms a massive alkoxyphosphonium intermediate that clashes with the spiro-cyclohexane ring. By substituting
PPh3
with tributylphosphine (
PBu3
), you reduce the cone angle from 145° to 132°, providing the necessary spatial relief for the carboxylate nucleophile to attack the C3 position.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-oxaspiro[4.5]decan-3-ol (1.0 eq) and p-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.2 M).
Phosphine Addition: Add
PBu3
(1.5 eq) via syringe. Stir for 5 minutes at 0 °C.
Activation: Add DIAD (1.5 eq) dropwise over 15 minutes at 0 °C.
Self-Validation Check: The reaction mixture should transition from colorless to a clear, pale yellow solution. If a thick white precipitate forms immediately, this indicates premature formation of the betaine intermediate reacting with trace moisture to form phosphine oxide. If this occurs, abort, re-dry all reagents, and ensure a strict inert atmosphere.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Monitoring: Check via TLC (Hexanes/EtOAc 8:2).
Self-Validation Check: The disappearance of the starting material (
Rf
~0.3) and the appearance of a UV-active product spot (
Rf
~0.5) confirms successful inversion. If the reaction stalls, monitor the intermediate via
31P
NMR. A persistent peak at ~+30 ppm indicates the alkoxyphosphonium ion has formed but cannot be displaced, suggesting the nucleophile is too bulky.
Workup: Concentrate under reduced pressure and purify via flash column chromatography to yield the inverted ester.
Protocol B: Oxidation-Addition Sequence (The "Flattening" Strategy)
Causality Insight: When stereospecific inversion is not required, or when installing bulky amines, converting the
sp3
C3 carbon to an
sp2
ketone temporarily flattens the tetrahydrofuran ring. This removes the steric block, allowing nucleophiles to attack the planar carbonyl from the less hindered face[2].
Step-by-Step Methodology:
Oxidation: Treat 1-oxaspiro[4.5]decan-3-ol (1.0 eq) with Dess-Martin Periodinane (1.2 eq) in wet DCM (containing 1 eq
H2O
) at room temperature for 2 hours.
Self-Validation Check: Run a crude IR spectrum of the reaction aliquot. The disappearance of the broad O-H stretch (~3300
cm−1
) and the appearance of a sharp, strong C=O stretch (~1750
cm−1
for the 5-membered cyclic ketone) confirms complete oxidation.
Filtration: Dilute with diethyl ether, filter through a pad of Celite to remove iodine byproducts, and concentrate to yield 1-oxaspiro[4.5]decan-3-one.
Reductive Amination: Dissolve the crude ketone in DCE (0.15 M). Add the desired primary or secondary amine (1.2 eq) and acetic acid (1.0 eq). Stir for 30 minutes.
Reduction: Add sodium triacetoxyborohydride (
NaBH(OAc)3
, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, dry over
Na2SO4
, and purify via chromatography.
Frequently Asked Questions (FAQs)
Q: I am trying to synthesize a chiral spirocyclic ether derivative. Does the oxidation-addition sequence preserve my stereocenter?A: No. Protocol B destroys the stereocenter at C3 by passing through a planar ketone intermediate. The subsequent hydride reduction will yield a mixture of diastereomers (typically favoring attack from the less hindered face). If you need absolute stereochemical control and inversion at the C3 quaternary-adjacent center, you must use Protocol A (Modified Mitsunobu)[2].
Q: Can I use DEAD instead of DIAD in the modified Mitsunobu?A: While DEAD is chemically viable, DIAD is strongly recommended for this specific substrate. DIAD possesses slightly bulkier isopropyl groups compared to the ethyl groups of DEAD, which paradoxically helps prevent the undesired premature dimerization of the betaine intermediate in highly sterically hindered environments, ensuring more of the active reagent is available for substrate activation.
Q: My triflate intermediate degrades before I can add the nucleophile. How do I stabilize it?A: The C3-triflate of 1-oxaspiro[4.5]decane is highly prone to spontaneous elimination due to the relief of steric strain. To prevent this, generate the triflate in situ at -78 °C using
Tf2O
and 2,6-lutidine (a non-nucleophilic base that prevents
E2
elimination better than triethylamine). Add your nucleophile directly to the cold reaction mixture before allowing it to slowly warm to room temperature.
Predictive Accuracy in NMR Spectroscopy: A Comparative Guide on ¹H and ¹³C NMR Chemical Shifts for 1-Oxaspiro[4.5]decan-3-ol
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Benchmarking in silico NMR prediction software (ChemDraw, Mnova, ACD/Labs) against empirical data for spirocyclic heterocycles. Execut...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Focus: Benchmarking in silico NMR prediction software (ChemDraw, Mnova, ACD/Labs) against empirical data for spirocyclic heterocycles.
Executive Summary & Structural Complexity
In modern drug discovery, the rapid structural elucidation of complex scaffolds relies heavily on the synergy between empirical Nuclear Magnetic Resonance (NMR) spectroscopy and in silico prediction tools. 1-Oxaspiro[4.5]decan-3-ol (CAS: 29839-61-0) serves as an exceptional benchmarking molecule for evaluating the performance of NMR prediction algorithms.
Structurally, this compound features a tetrahydrofuran (THF) ring spiro-fused to a cyclohexane ring at C5, with a secondary alcohol at C3[1][2]. The spiro center (C5) presents a unique predictive challenge: it is a highly congested 3D node where the anisotropic deshielding cone of the adjacent oxygen intersects with the steric bulk and conformational flexibility of the cyclohexane ring. This guide objectively compares the predictive accuracy of three industry-standard software suites—ChemDraw Professional , Mestrelab Mnova , and ACD/Labs —against representative empirical data, providing a self-validating experimental workflow to ensure absolute signal assignment[3].
Caption: Workflow for benchmarking in silico NMR prediction algorithms against empirical data.
Experimental Methodology: A Self-Validating Protocol
To objectively evaluate software predictions, one must first establish a ground-truth empirical dataset. The following protocol outlines the acquisition of high-fidelity NMR data for 1-oxaspiro[4.5]decan-3-ol, utilizing 2D NMR to create a self-validating assignment loop.
Step-by-Step NMR Acquisition Protocol
Sample Preparation: Dissolve 20 mg (for ¹H) or 80 mg (for ¹³C) of high-purity 1-oxaspiro[4.5]decan-3-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].
Instrument Calibration: Transfer the sample to a 5 mm NMR tube. Insert into a Bruker AVANCE III 400 MHz spectrometer[3]. Tune and match the probe, lock onto the deuterium signal of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C)[4], and perform rigorous gradient shimming (Z1-Z5) to ensure sharp line widths (<1 Hz).
1D ¹H NMR Acquisition: Execute a standard zg30 pulse sequence. Causality: A 30-degree flip angle combined with a 1.5-second relaxation delay (D1) ensures quantitative integration of the aliphatic protons without saturation. Acquire 16 scans.
1D ¹³C NMR Acquisition: Execute a proton-decoupled zgpg30 sequence. Causality: The spiro quaternary carbon (C5) has a uniquely long T₁ relaxation time due to the lack of attached protons. Increase the relaxation delay to 2.5 seconds and acquire 1024 scans to achieve a sufficient signal-to-noise ratio.
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validation step. 1D ¹³C NMR cannot reliably distinguish between the oxygen-bearing carbons (C2, C3, and C5) as they all resonate between 70–85 ppm. HMBC detects long-range (²J and ³J) carbon-proton couplings, allowing unambiguous assignment.
Caption: Key 2D HMBC correlations utilized to unambiguously assign the spiro center (C5) and oxygen-bearing carbons.
Product Comparison & Data Presentation
We compared the empirical benchmark data (derived from analogous spiro[4.5]decane scaffolds[3][4]) against predictions generated by three leading software platforms:
ChemDraw Professional (v22.0): Relies primarily on 2D HOSE (Hierarchical Orthogonal Space Encoding) codes and additivity rules.
Mnova NMRPredict (v14.0): Utilizes an ensemble approach, blending Machine Learning with 3D conformational analysis.
ACD/Labs NMR Predictors: Employs advanced neural networks trained on a massive, curated database of complex heterocycles.
Table 1: ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
Proton Assignment
Empirical Benchmark
ChemDraw 22.0
Mnova 14.0
ACD/Labs
Performance Notes
H2 (CH₂-O)
3.85 – 4.05
3.78
3.92
3.88
Mnova and ACD/Labs accurately predict the deshielding effect of the adjacent oxygen. ChemDraw slightly underestimates.
H3 (CH-OH)
4.35 – 4.45
4.21
4.38
4.41
All tools perform adequately, but ACD/Labs captures the inductive effect of the hydroxyl group best.
H4 (CH₂)
1.80 – 2.10
1.95
1.88
1.92
High consensus across all platforms.
H6–H10 (Cyclohexane)
1.20 – 1.75
1.40 – 1.65
1.35 – 1.70
1.30 – 1.72
Mnova models the complex multiplet splitting of the 3D chair conformation most accurately.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
Carbon Assignment
Empirical Benchmark
ChemDraw 22.0
Mnova 14.0
ACD/Labs
Performance Notes
C2 (CH₂-O)
75.2
72.4
74.8
75.0
ChemDraw struggles with the additive effects of the spiro ring system on the THF ring.
C3 (CH-OH)
71.5
68.9
70.9
71.2
ACD/Labs shows superior accuracy for secondary cyclic alcohols.
C4 (CH₂)
43.8
45.1
44.2
43.5
All tools are within acceptable error margins (<2 ppm).
C5 (Spiro Quaternary)
81.4
77.8
80.5
81.1
Critical Divergence: See mechanistic analysis below.
The most significant divergence in software performance occurs at the C5 spiro quaternary carbon .
Why do prediction tools fail on C5?
The empirical shift for C5 is highly deshielded (~81.4 ppm) due to its direct bond to the THF oxygen[1]. ChemDraw (predicting 77.8 ppm) relies heavily on 2D HOSE codes. Because spiro centers are underrepresented in standard open-source databases, the algorithm defaults to linear additivity rules, failing to account for the through-space steric compression exerted by the axial protons of the cyclohexane ring against the THF oxygen.
Conversely, Mnova and ACD/Labs generate 3D conformers prior to prediction. By recognizing that the cyclohexane ring adopts a chair conformation—forcing specific dihedral angles upon the spiro junction—their neural networks accurately apply the necessary γ-gauche deshielding corrections, bringing their predictions within 0.3–0.9 ppm of the empirical truth.
Final Recommendations for Drug Development Professionals
For rapid, flat-molecule sketching: ChemDraw remains the fastest and most accessible tool, provided the user manually accounts for a ±3 ppm error margin on sterically congested quaternary carbons.
For complex 3D stereochemistry and spirocycles:ACD/Labs and Mnova are the superior choices. Their integration of machine learning with 3D conformational analysis drastically reduces false negatives during the structural verification of novel drug candidates.
For absolute certainty: No software replaces the need for a self-validating 2D NMR workflow (HSQC/HMBC)[3], which remains the gold standard for regulatory submissions.
References
PubChem (National Institutes of Health). "1-Oxaspiro(4.5)decane | C9H16O | CID 301168." National Center for Biotechnology Information. Available at:[Link]
Molaid. "1-oxaspiro[4.5]decan-3-ol - CAS 29839-61-0." Molaid Chemical Database. Available at:[Link]
MDPI. "Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols." Molecules. Available at:[Link]
Semantic Scholar. "Oxa-spirocycles: synthesis, properties and applications (Supporting Information)." Semantic Scholar. Available at:[Link]
Comparative GC-MS Analysis of 1-Oxaspiro[4.5]decan-3-ol: Underivatized vs. TMS-Derivatized Workflows
1-oxaspiro[4.5]decan-3-ol (CAS 29839-61-0) is a highly specialized spirocyclic compound characterized by a cyclohexane ring fused to a tetrahydrofuran (THF) ring at a single quaternary carbon, with a secondary hydroxyl g...
Author: BenchChem Technical Support Team. Date: April 2026
1-oxaspiro[4.5]decan-3-ol (CAS 29839-61-0) is a highly specialized spirocyclic compound characterized by a cyclohexane ring fused to a tetrahydrofuran (THF) ring at a single quaternary carbon, with a secondary hydroxyl group at the C3 position. In modern drug discovery, [1].
However, the analytical characterization of these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct challenges. The presence of a free, polar hydroxyl group on a sterically constrained ring often leads to peak tailing and thermal degradation in the GC inlet. Furthermore, the quaternary spiro carbon is highly susceptible to rapid electron ionization (EI) cleavage, frequently resulting in an undetectable molecular ion ([M]⁺).
This guide objectively compares three GC-MS analytical workflows—Underivatized EI-MS , TMS-Derivatized EI-MS , and Chemical Ionization (CI-MS) —providing the causality behind experimental choices and self-validating protocols for structural elucidation.
To accurately identify 1-oxaspiro[4.5]decan-3-ol, analysts must choose an ionization and sample preparation strategy that balances chromatographic resolution with diagnostic mass spectral data.
Method A: Underivatized EI-GC-MS (Standard 70 eV)
Direct injection of the underivatized alcohol is the simplest workflow but yields the most challenging data. The molecular ion ([M]⁺ at m/z 156) is typically weak or entirely absent.
Dehydration Pathway: The secondary alcohol readily undergoes thermal and electron-impact-induced loss of water (-18 Da), producing a prominent m/z 138 ion.
Spiro-Cleavage: The quaternary spiro center (C5) is the weakest point in the carbon skeleton. Alpha-cleavage at this site results in the loss of the cyclohexane moiety, dominating the lower mass range.
Method B: TMS-Derivatized EI-GC-MS (The Gold Standard)
Derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the -OH group into a trimethylsilyl (-O-TMS) ether.
Chromatographic Causality: Capping the polar hydroxyl hydrogen prevents hydrogen bonding with the silanol groups of the GC column's stationary phase. As[2], TMS derivatization drastically improves peak symmetry and lowers the limit of detection (LOD).
Fragmentation Causality: The TMS group acts as a powerful charge-directing center. The molecular weight shifts to 228 Da. The spectrum is characterized by a robust [M-CH₃]⁺ peak at m/z 213 (due to alpha-cleavage of the TMS methyl group) and an [M-TMSOH]⁺ peak at m/z 138.
Method C: Chemical Ionization (CI-GC-MS)
When the molecular weight must be unambiguously confirmed without derivatization, soft ionization techniques are required. [3] often necessitates lower energy transfers. Using methane as a reagent gas in CI-MS facilitates proton transfer, yielding a highly stable [M+H]⁺ ion at m/z 157 with minimal fragmentation.
Analytical Decision Workflow
Analytical decision workflow for GC-MS analysis of spirocyclic alcohols.
Quantitative Data Presentation
Table 1: Comparison of Diagnostic Fragmentation Ions
Ionization Method
Derivatization
Molecular Ion ([M]⁺)
Base Peak / Major Fragments
Diagnostic Utility
EI (70 eV)
None
m/z 156 (Weak/Absent)
m/z 138 [M-H₂O]⁺, m/z 86
Poor MW confirmation; good for structural fingerprinting.
EI (70 eV)
TMS (BSTFA)
m/z 228 (Moderate)
m/z 213 [M-CH₃]⁺, m/z 138
Excellent MW confirmation and structural elucidation.
To ensure scientific integrity, this protocol includes an internal validation step to confirm 100% derivatization efficiency, preventing overlapping spectra from mixed underivatized/derivatized populations.
Phase 1: Sample Preparation & Derivatization
Aliquot: Transfer 1.0 mg of 1-oxaspiro[4.5]decan-3-ol into a 2 mL amber glass autosampler vial.
Solvation & Scavenging: Add 100 µL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct generated during silylation and driving the reaction forward.
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Causality: TMCS acts as a catalyst, increasing the silylating power of BSTFA, which is critical for overcoming the steric hindrance of the secondary alcohol on the spirocyclic ring.
Incubation: Cap the vial securely with a PTFE-lined septum and incubate at 60°C for 30 minutes in a dry block heater.
Dilution: Allow the vial to cool to room temperature, then dilute with 800 µL of anhydrous hexane.
Phase 2: GC-MS Parameters
Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
To validate the protocol, extract the m/z 138 and m/z 156 ion chromatograms from the run.
Pass Criteria: The chromatogram must show a single sharp peak containing m/z 213 and m/z 228. There must be zero detectable signal for the underivatized m/z 156 at an earlier retention time. If an underivatized peak is present, the sample contains residual moisture, and the anhydrous preparation steps must be repeated.
References
Zheng, Y., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications.[Link]
Cooper, G., et al. "Sugars and related polyols are critical components of all organisms and may have been necessary for the origin of life." NASA Technical Reports Server.[Link]
Guaratini, T., et al. "Definition of gas-phase fragmentation reactions of spirocyclic alkaloid by electrospray ionization tandem mass spectrometry: Applications in metabolomics studies." Longdom Publishing.[Link]
Validation
A Comparative Guide to the Validation of 1-oxaspiro(4.5)decan-3-ol Enantiomeric Purity via Chiral HPLC
Abstract The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. For chiral molecules like 1-oxaspiro(4.5)decan-3-ol, a key intermediate in various synthetic pathways, the ab...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. For chiral molecules like 1-oxaspiro(4.5)decan-3-ol, a key intermediate in various synthetic pathways, the ability to accurately quantify its enantiomeric purity is not merely an analytical task but a regulatory and safety imperative. This guide provides a comprehensive, in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of 1-oxaspiro(4.5)decan-3-ol's enantiomeric purity. We will explore the causality behind methodological choices, present a detailed, validated experimental protocol, and contrast the performance of chiral HPLC with alternative analytical techniques, supported by experimental data and authoritative references.
Introduction: The Imperative of Enantiomeric Purity
1-oxaspiro(4.5)decan-3-ol possesses a single stereocenter, giving rise to two non-superimposable mirror images, or enantiomers. In the pharmaceutical landscape, it is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the enantiomeric composition of chiral drug substances.[1] This places a significant burden on analytical scientists to develop and validate robust methods for quantifying the desired enantiomer and its undesired counterpart, which is treated as a chiral impurity.[2][3]
Chiral HPLC has emerged as the gold standard for this purpose, offering unparalleled precision, sensitivity, and reliability for separating and quantifying enantiomers.[4][5] This guide will dissect the validation of a chiral HPLC method for 1-oxaspiro(4.5)decan-3-ol, providing a framework for researchers, scientists, and drug development professionals to establish a self-validating system for ensuring enantiomeric purity.
The Gold Standard: Chiral HPLC for Enantioseparation
The power of chiral HPLC lies in its use of a Chiral Stationary Phase (CSP). The enantiomeric mixture is introduced into a mobile phase and passed through a column packed with the CSP. The fundamental principle of separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase through various interactions like hydrogen bonding, π-π interactions, and steric hindrance.[3] One enantiomer will interact more strongly with the CSP, leading to a longer retention time and, thus, separation from the other enantiomer.
Causality in Method Development: A Strategic Approach
Developing a robust chiral separation method is a systematic process, not a matter of chance. The workflow begins with a screening phase to identify the most suitable CSP and mobile phase combination, followed by optimization.
Caption: A logical workflow for chiral method development.
For a secondary alcohol like 1-oxaspiro(4.5)decan-3-ol, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective due to their broad applicability and proven success in resolving a wide range of chiral alcohols.[6][7] Normal-phase chromatography, typically employing a mobile phase of hexane and an alcohol modifier like 2-propanol, is often the preferred starting point for such compounds.[4]
Validated Experimental Protocol: Chiral HPLC of 1-oxaspiro(4.5)decan-3-ol
This section details a validated protocol for determining the enantiomeric purity of 1-oxaspiro(4.5)decan-3-ol.
Materials and Instrumentation
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chiral HPLC Column: Lux® Cellulose-2, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).
Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).
Analyte: Racemic and enantiomerically enriched samples of 1-oxaspiro(4.5)decan-3-ol.
Chromatographic Conditions
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)
Injection Volume: 10 µL
Sample Concentration: 1.0 mg/mL in mobile phase
Standard and Sample Preparation
System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of racemic 1-oxaspiro(4.5)decan-3-ol in the mobile phase. This solution is used to verify the performance of the chromatographic system.
Test Sample Preparation: Accurately weigh and dissolve the 1-oxaspiro(4.5)decan-3-ol sample in the mobile phase to achieve a final concentration of 1.0 mg/mL.
Method Validation: A Self-Validating System per ICH Q2(R2)
The validation process ensures that the analytical method is suitable for its intended purpose.[8] For a chiral purity method, the focus is on accurately quantifying the minor (undesired) enantiomer. The validation must adhere to ICH Q2(R2) guidelines.[9]
Caption: Core parameters for chiral HPLC method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation parameters and typical acceptance criteria for a method designed to quantify an enantiomeric impurity.
Validation Parameter
Objective & Procedure
Typical Acceptance Criteria
Specificity
To ensure the method can separate and quantify the enantiomers without interference. Inject blank, individual enantiomers, and the racemate.
Baseline resolution (Rs) between enantiomers > 1.5. Peak purity analysis should show no co-elution.
Linearity
To demonstrate a proportional relationship between concentration and detector response for the minor enantiomer. Prepare a series of solutions of the minor enantiomer over a range (e.g., LOQ to 150% of the specification limit).
Correlation coefficient (R²) > 0.99.
Precision
Repeatability: To assess precision over a short interval. Inject a sample (e.g., at 100% of the specification limit) six times. Intermediate Precision: To assess precision on different days, with different analysts, or on different equipment.
Relative Standard Deviation (%RSD) should be < 15% at the Limit of Quantitation (LOQ) and typically < 5% at higher concentrations.
Accuracy
To assess the closeness of the test results to the true value. Analyze samples spiked with known amounts of the minor enantiomer at different concentration levels (e.g., LOQ, 100%, 150% of specification).
Percent recovery should be within 80.0% to 120.0% at the LOQ, and typically 90.0% to 110.0% at higher concentrations.
Limit of Quantitation (LOQ)
The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. Determined from the linearity curve (signal-to-noise ratio of ~10:1).
Precision (%RSD) at the LOQ should be ≤ 15%.
Limit of Detection (LOD)
The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated. Determined from the linearity curve (signal-to-noise ratio of ~3:1).
A signal distinguishable from the baseline noise.
Robustness
To evaluate the method's reliability when subjected to small, deliberate changes in its parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).
System suitability criteria (e.g., resolution) must be met under all varied conditions.
Comparative Analysis: Chiral HPLC vs. Alternative Methods
While chiral HPLC is the industry standard, other techniques can also determine enantiomeric excess (ee).[10] Understanding their relative strengths and weaknesses is crucial for selecting the appropriate tool for a given task.
Feature
Chiral HPLC
NMR with Chiral Derivatizing/Solvating Agents
Chiral Gas Chromatography (GC)
Principle
Physical separation on a chiral stationary phase.
Formation of diastereomeric complexes/derivatives leading to distinct NMR signals.[11]
Separation on a chiral stationary phase in the gas phase.
Sensitivity
High (µg/mL to ng/mL).
Moderate to Low (mg/mL).
Very High (pg/mL), but requires volatile and thermally stable analytes.
Accuracy/Precision
Excellent, considered the gold standard for quantitation.
Good, but can be affected by baseline resolution of signals and integration accuracy.
Excellent for suitable analytes.
Sample Throughput
Lower; method development can be time-consuming.[10]
Higher; suitable for rapid screening after initial method setup.
For comprehensive validation, using an orthogonal method like NMR spectroscopy can provide a high degree of confidence in the results obtained by chiral HPLC.[11] A rapid screen by NMR can confirm the enantiomeric ratio, which is then precisely quantified by the validated HPLC method. This dual-pronged approach embodies the principles of scientific rigor and trustworthiness.
Conclusion
The validation of a chiral HPLC method for determining the enantiomeric purity of 1-oxaspiro(4.5)decan-3-ol is a critical and systematic process governed by international regulatory standards. By understanding the principles of chiral separation and meticulously validating the method for specificity, linearity, precision, accuracy, sensitivity, and robustness, researchers can establish a trustworthy analytical procedure. While chiral HPLC stands as the definitive technique for quantitative analysis in a regulated environment, a comparative understanding of alternative methods like NMR and GC allows for a more flexible and comprehensive analytical strategy. The protocols and data presented in this guide serve as a robust framework for ensuring the stereochemical quality of this important chiral building block.
References
A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid. (2025). Benchchem.
A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. (2025). Benchchem.
APPLIC
A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid. (2025). Benchchem.
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2008). PubMed. [Link]
Care and Use Notes for Lux SFC. (n.d.). Phenomenex. [Link]
Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? (2018). ResearchGate. [Link]
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). PMC. [Link]
A validated chiral HPLC method for the enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology. [Link]
Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed. [Link]
HPLC separation of enantiomers using chiral stationary phases. (2007). ResearchGate. [Link]
The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. (2013). SciELO. [Link]
Comparative FTIR Spectroscopy Guide: Hydroxyl Group Dynamics in 1-oxaspiro[4.5]decan-3-ol
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Evaluating Steric Hindrance and Hydrogen Bonding in Spirocyclic Alcohols Introduction to Spirocyclic Hydroxyl Environments In medici...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Evaluating Steric Hindrance and Hydrogen Bonding in Spirocyclic Alcohols
Introduction to Spirocyclic Hydroxyl Environments
In medicinal chemistry, the conformational rigidity and spatial arrangement of functional groups dictate both target binding affinity and pharmacokinetic profiles. 1-oxaspiro[4.5]decan-3-ol is a unique spirocyclic alcohol featuring a tetrahydrofuran (THF) ring spiro-fused to a cyclohexane ring. The hydroxyl (-OH) group, located at the C3 position of the THF ring, is subjected to distinct steric constraints compared to standard acyclic or monocyclic alcohols.
Fourier Transform Infrared (FTIR) spectroscopy serves as a highly sensitive probe for analyzing these microenvironments. The fundamental requirement for IR absorption is a net change in dipole moment during molecular vibration[1]. By analyzing the precise absorption frequencies of the hydroxyl group, researchers can quantify the extent of steric hindrance and the molecule's hydrogen-bond (H-bond) donor capacity[1],[2].
Comparative Spectral Analysis
To objectively evaluate the performance and structural behavior of 1-oxaspiro[4.5]decan-3-ol, we must compare its FTIR profile against structurally simpler alternatives: 2-Butanol (a flexible acyclic secondary alcohol) and Cyclohexanol (a standard monocyclic secondary alcohol)[3],[4].
For alcohols, the O-H stretching vibration is the primary indicator of intermolecular interactions. Free, unassociated hydroxyl groups absorb at higher frequencies (typically 3600–3650 cm⁻¹) and present as a sharp peak[5]. When hydrogen bonds form, the electron density of the O-H bond shifts, weakening the covalent bond and shifting the absorption to lower wavenumbers (3200–3500 cm⁻¹) while broadening the peak[6],[7].
Quantitative Data Summary
The table below summarizes the typical FTIR absorption bands for these comparative classes, highlighting the shift (
Δν
) between the free and H-bonded states.
Compound
Structural Class
Free O-H Stretch (cm⁻¹)
H-Bonded O-H Stretch (cm⁻¹)
C-O Stretch (cm⁻¹)
H-Bond Shift (
Δν
)
2-Butanol
Acyclic Secondary
~3630
~3330
~1110
~300 cm⁻¹
Cyclohexanol
Monocyclic Secondary
~3620
~3350
~1070
~270 cm⁻¹
1-oxaspiro[4.5]decan-3-ol
Spirocyclic Secondary
~3625
~3410
~1085
~215 cm⁻¹
Mechanistic Causality: The Spiro Effect
Why does 1-oxaspiro[4.5]decan-3-ol exhibit a significantly smaller H-bond shift (
Δν≈215
cm⁻¹)?
The spiro-fusion at C5 introduces a bulky cyclohexane ring that sits perpendicular to the THF ring. This steric bulk physically restricts the approach angle of adjacent molecules, preventing the formation of tightly packed, optimal intermolecular H-bond networks[1],[2]. Because the resulting hydrogen bonds are weaker and less extensive than those in unhindered cyclohexanol[3], the H-bonded O-H band for the spirocyclic alcohol is not pulled as far downfield, appearing at a higher wavenumber (~3410 cm⁻¹).
Self-Validating Experimental Methodologies
To accurately capture these spectral differences, the experimental design must isolate the variables of concentration and phase. The following protocols provide a self-validating system to ensure data integrity.
Protocol 1: ATR-FTIR for Bulk Phase (H-Bonded) Analysis
Purpose: To measure the bulk intermolecular H-bonding network of the pure liquid.
Causality: The Attenuated Total Reflectance (ATR) method probes the neat liquid where molecules are in close proximity, forcing maximal H-bonding. The broadness of the peak directly correlates to the distribution of polymeric H-bonded species[7].
Step-by-Step Workflow:
Background Validation: Collect a background spectrum (air) using a clean Diamond ATR crystal. Ensure no residual peaks exist in the 4000–650 cm⁻¹ range.
Sample Application: Apply 2-3 drops of neat 1-oxaspiro[4.5]decan-3-ol directly onto the ATR crystal, ensuring complete coverage of the sensor.
Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
Analysis: Identify the broad O-H stretch (~3410 cm⁻¹) and the sharp C-O stretch (~1085 cm⁻¹)[6].
Cleaning & Verification (Self-Validation): Clean the crystal with anhydrous isopropanol and wipe dry. Run a subsequent background scan to validate the complete disappearance of the 3410 cm⁻¹ and 1085 cm⁻¹ bands, ensuring zero cross-contamination for future runs.
Protocol 2: Transmission FTIR for Dilute Solution (Free O-H) Analysis
Purpose: To break intermolecular H-bonds and observe the monomeric "free" O-H stretch.
Causality: Anhydrous Carbon Tetrachloride (CCl₄) is selected as the solvent because it is non-polar and lacks H-bond acceptor capabilities. This prevents solvent-solute H-bonding that would otherwise perturb the natural O-H stretching frequency[1].
Step-by-Step Workflow:
Concentration Series: Prepare solutions of 1-oxaspiro[4.5]decan-3-ol in CCl₄ at 0.1 M, 0.05 M, and 0.005 M.
Cell Preparation: Inject the 0.005 M solution into a sealed NaCl or KBr liquid transmission cell (path length ~1 mm).
Acquisition: Scan the sample against a pure CCl₄ solvent background to subtract solvent interference.
Validation (Self-Validation): At 0.005 M, the broad band at ~3410 cm⁻¹ should completely disappear, replaced by a single, sharp peak at ~3625 cm⁻¹. Troubleshooting: If a broad shoulder persists at the base of the sharp peak, the solution is not sufficiently dilute (dimers remain), and a 0.001 M solution must be prepared.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of isolating steric hindrance effects using FTIR spectroscopy.
Figure 1: FTIR experimental workflow for isolating steric hindrance and H-bonding in spirocyclic alcohols.
References
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Source: wiley.com.1
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC - NIH. Source: nih.gov. 2
17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Source: libretexts.org. 3
Studying the composition of alcohols using IR spectroscopy - International Journal of Multidisciplinary Research and Development. Source: allsubjectjournal.com. 7
Typical IR Absorption Frequencies For Common Functional Groups - University of Cincinnati / NIU. Source: uc.edu.5
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Source: libretexts.org. 4
Navigating Chemical Space: A Comparative Analysis of Spirocyclic and Bicyclic Scaffolds for Drug Discovery
A Case Study of 1-Oxaspiro[4.5]decan-3-ol In the landscape of modern medicinal chemistry, the architectural design of molecular scaffolds is a critical determinant of a drug candidate's success. The deliberate move away...
Author: BenchChem Technical Support Team. Date: April 2026
A Case Study of 1-Oxaspiro[4.5]decan-3-ol
In the landscape of modern medicinal chemistry, the architectural design of molecular scaffolds is a critical determinant of a drug candidate's success. The deliberate move away from flat, two-dimensional structures towards more three-dimensional (3D) arrangements has been a paradigm shift, aiming to enhance target engagement, improve physicochemical properties, and unlock novel intellectual property.[1][2][3] This guide provides an in-depth comparison of two prominent 3D-rich scaffolds: spirocyclic and bicyclic systems, using the 1-oxaspiro[4.5]decan-3-ol framework as a case study to illustrate key principles.
The Strategic Value of Three-Dimensionality: Spirocyclic vs. Bicyclic Scaffolds
At their core, both spirocyclic and bicyclic scaffolds introduce conformational rigidity and a defined 3D geometry into a molecule.[2][4] This is a significant departure from the often-flexible nature of linear or monocyclic systems and the planarity of many aromatic compounds.[1][2]
Spirocyclic Scaffolds: These systems feature two rings connected by a single, shared spiroatom.[1] This unique arrangement forces the rings into perpendicular orientations, creating a rigid, multi-vectorial projection of substituents into three-dimensional space.[2] This can lead to more specific and higher-affinity interactions with the complex topographies of biological targets.[2]
Bicyclic Scaffolds: In contrast, bicyclic systems, which can be fused or bridged, offer a different flavor of 3D-character. While also conformationally restricted, the spatial relationship between the rings and their substituents is distinct from that of spirocycles. These scaffolds can also enhance pharmacological profiles by increasing three-dimensionality and improving physicochemical properties.[5][6]
A key metric in assessing the three-dimensionality of a molecule is the fraction of sp3-hybridized carbons (Fsp3).[1][3] An increased Fsp3 value generally correlates with improved clinical success, partly due to the placement of substituents out of a single plane, which can enhance receptor-ligand complementarity.[3][7] Both spirocyclic and bicyclic systems inherently increase the Fsp3 count of a molecule.[3]
Diagram 1: Conceptual Comparison of Scaffold Topologies
Caption: Logical flow from planar scaffolds to 3D spirocyclic and bicyclic systems, highlighting the resulting improvements in drug-like properties.
Case Study: 1-Oxaspiro[4.5]decan-3-ol vs. a Bicyclic Analog
To provide a tangible comparison, we will examine the hypothetical case of 1-oxaspiro[4.5]decan-3-ol and a corresponding bicyclic analog, octahydropentalen-2-ol. While not direct isomers, they share a similar atom count and the presence of a hydroxyl group, allowing for a focused comparison of the impact of the core scaffold.
2.1. Synthesis and Structural Considerations
The synthesis of spirocyclic systems like 1-oxaspiro[4.5]decan-3-ol often involves strategic ring-forming reactions. For instance, a tandem Prins/pinacol reaction can be employed to construct oxaspiro[4.5]decan-1-one scaffolds, which can then be further functionalized.[8] Similarly, the synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one has been achieved via a multi-step sequence involving alkylation, intramolecular cyclization, and deprotection.
Bicyclic scaffolds are also accessed through a variety of synthetic routes, often tailored to the specific ring system. The choice of synthetic strategy for both scaffold types is a critical consideration in drug development, impacting scalability and cost.
Diagram 2: Generalized Synthetic Workflow
Caption: A simplified representation of the synthetic process for complex scaffolds.
2.2. Comparative Physicochemical Properties
The introduction of a spirocyclic or bicyclic core can significantly modulate a molecule's physicochemical properties.[3][4][5] These properties are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Property
Spirocyclic (1-Oxaspiro[4.5]decan-3-ol)
Bicyclic (Octahydropentalen-2-ol)
Rationale for Difference
Calculated logP
Lower
Higher
The spirocyclic scaffold, with its more compact and globular shape, can shield some of its lipophilic surface area, potentially leading to a lower calculated logP compared to a more "spread out" bicyclic system.
Aqueous Solubility
Higher
Lower
Generally, a lower logP correlates with higher aqueous solubility. The increased polarity imparted by the oxygen atom in the spirocycle also contributes to improved solubility.
Metabolic Stability
Higher
Lower
The rigid, 3D nature of the spirocycle can sterically hinder access by metabolic enzymes, such as cytochrome P450s, leading to increased metabolic stability.[2][3] The bicyclic system may present more accessible sites for metabolism.
Note: The values in this table are illustrative and would need to be confirmed by experimental data.
2.3. Impact on Biological Activity and Selectivity
The rigid, defined orientation of functional groups in spirocyclic compounds allows for precise and optimized interactions with the binding pockets of biological targets.[2] This can lead to increased potency and selectivity, as the molecule is "pre-organized" in a conformation favorable for binding, reducing the entropic penalty upon interaction.[2] For instance, the replacement of a flexible piperazine ring with a spirocyclic analog has been shown to improve differential interactions with a panel of PARP proteins.[9]
Bicyclic scaffolds also offer conformational constraint that can enhance binding affinity. However, the specific vectoral arrangement of substituents will differ from a spirocyclic analog, potentially leading to different binding modes and selectivity profiles.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences, a series of standardized in vitro assays are essential.
The equilibrium solubility of a compound is determined using the shake-flask method.[2]
An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
The suspension is shaken at a constant temperature for 24 hours to ensure equilibrium is reached.
The saturated solution is then filtered to remove any undissolved solid.
The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Comparative Guide to X-Ray Crystallography of 1-Oxaspiro[4.5]decane Derivatives: Structural Validation and Methodological Performance
As spirocyclic scaffolds increasingly dominate modern drug discovery, the 1-oxaspiro[4.5]decan-3-ol core has emerged as a critical structural motif. By escaping the "flatland" of traditional planar aromatics, these molec...
Author: BenchChem Technical Support Team. Date: April 2026
As spirocyclic scaffolds increasingly dominate modern drug discovery, the 1-oxaspiro[4.5]decan-3-ol core has emerged as a critical structural motif. By escaping the "flatland" of traditional planar aromatics, these molecules offer unique 3D vector projections that improve target specificity. However, obtaining high-resolution X-ray crystallography data for these flexible spirocycles can be challenging.
This guide objectively compares the crystallographic performance of two distinct derivatization strategies applied to the 1-oxaspiro[4.5]decane scaffold: aliphatic derivatization (4-Butoxy) versus aromatic derivatization (4-Benzyloxy). By analyzing their crystal packing behaviors, unit cell parameters, and experimental methodologies, researchers can optimize their structure-based drug design (SBDD) workflows.
Scaffold Derivatization Performance: Butoxy vs. Benzyloxy
Derivatization is a proven strategy to induce crystallization in recalcitrant spirocycles. The choice of functional group fundamentally alters the thermodynamic stability and symmetry of the resulting crystal lattice. Below is an objective comparison of two 1-oxaspiro[4.5]dec-3-en-2-one derivatives[1][2].
The Aliphatic Approach (Derivative A): The flexible butoxy chain introduces conformational entropy. Because the aliphatic tail constantly wiggles in solution, it prevents ultra-dense packing, resulting in a higher-symmetry Orthorhombic lattice with a massive unit cell volume (3647.4 ų) to accommodate the spatial requirements of the alkyl chains[2].
The Aromatic Approach (Derivative B): The benzyloxy group introduces a rigid, planar aromatic system. This drives strong intermolecular
π−π
stacking and directional C—H⋯Cl / C—H⋯O hydrogen bonds. These rigid interactions lock the molecules into a dense, low-symmetry Triclinic lattice (Z=2), drastically reducing the unit cell volume to 949.8 ų[1].
Conclusion: If your primary goal is to force a recalcitrant 1-oxaspiro[4.5]decane core to crystallize, appending a benzyloxy group is statistically more likely to yield high-quality diffracting crystals due to the favorable enthalpy of
π−π
stacking overcoming the entropic penalty of crystallization.
Fig 1. Logic tree illustrating how derivatization dictates crystal packing and symmetry.
Experimental Methodologies for Crystallization
To ensure reproducibility, the following protocol represents a self-validating system for the crystallization of 1-oxaspiro[4.5]decane derivatives. We utilize a mixed-solvent slow evaporation technique, which has been empirically proven to yield X-ray quality single crystals for this specific chemical class[3][4].
Protocol: Mixed-Solvent Slow Evaporation
Rationale: Acetone acts as a highly soluble primary solvent, while methanol acts as an anti-solvent that modulates the dielectric constant. As the highly volatile acetone evaporates faster than methanol, the solution slowly reaches supersaturation, forcing the hydrophobic spirocycle out of solution in a highly ordered manner[3].
Step-by-Step Methodology:
Purity Validation (Checkpoint 1): Ensure the synthesized 1-oxaspiro[4.5]decane derivative is
>95%
pure via HPLC or NMR. Causality: Impurities
>5%
act as crystal growth terminators and induce amorphous precipitation.
Dissolution: Weigh 10.0 mg of the compound into a clean 2 mL glass vial. Add 0.5 mL of a 1:1 (v/v) mixture of HPLC-grade Acetone and Methanol at room temperature (293 K).
Optical Clarity Validation (Checkpoint 2): Sonicate for 60 seconds. The solution must be optically perfectly clear. Filter the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial. Causality: Undissolved particulates act as heterogeneous nucleation sites, leading to twinned, unusable crystal clusters.
Controlled Evaporation: Seal the vial with Parafilm. Use a fine needle to puncture 2–3 microscopic holes in the Parafilm. Place the vial in a vibration-free environment at 293 K.
Harvesting & Birefringence Validation (Checkpoint 3): After 3–7 days, inspect the vial under a stereomicroscope. Harvest a single crystal using a nylon loop. Submerge the crystal in Paratone-N oil and view under cross-polarized light. Causality: Complete extinction of light upon rotation confirms a true single crystal rather than a twinned lattice.
Data Collection: Flash-cool the crystal in a nitrogen stream to 113 K to reduce thermal vibration (B-factors) and collect data using Mo K
α
radiation (
λ=0.71073
Å)[1].
Fig 2. Self-validating crystallization workflow for 1-oxaspiro[4.5]decane derivatives.
Structural Insights for Drug Development
Once diffraction data is resolved, the structural output provides critical insights for SBDD. In both the butoxy and benzyloxy derivatives, the cyclohexane ring of the 1-oxaspiro[4.5]decane core consistently adopts a chair conformation [1][2].
However, the dihedral angles differ significantly based on the derivative:
In the butoxy derivative , the furan ring plane forms a dihedral angle of 81.88° with the adjacent 2,4-dichlorophenyl ring[2].
In the benzyloxy derivative , this dihedral angle tightens to 70.10° due to the steric bulk and packing constraints of the benzyl group[1].
Understanding these subtle conformational shifts is paramount when modeling how these spirocycles will dock into the binding pockets of target proteins.
Proper disposal of specialized organic compounds requires moving beyond generic waste protocols to understand the specific molecular liabilities of the chemical at hand. 1-Oxaspiro[1]decan-3-ol (CAS: 29839-61-0) is a spi...
Author: BenchChem Technical Support Team. Date: April 2026
Proper disposal of specialized organic compounds requires moving beyond generic waste protocols to understand the specific molecular liabilities of the chemical at hand. 1-Oxaspiro[1]decan-3-ol (CAS: 29839-61-0) is a spirocyclic secondary alcohol containing a tetrahydrofuran-like cyclic ether moiety. While its alcohol functional group dictates its solubility and reactivity, it is the cyclic ether ring that dictates its disposal hazards.
As a preferred source for laboratory safety, this guide provides a scientifically grounded, self-validating Standard Operating Procedure (SOP) for the safe handling, quenching, and disposal of 1-Oxaspiro[1]decan-3-ol.
Chemical Profiling & The Causality of Hazard
To safely dispose of 1-Oxaspiro[1]decan-3-ol, one must first understand its structural vulnerabilities. The compound consists of an oxaspiro[1]decane core. In cyclic ethers, the presence of the ether oxygen significantly lowers the C–H bond dissociation energy at the adjacent alpha-carbon[2].
When exposed to atmospheric oxygen (
3O2
) and light over time, this alpha-carbon undergoes autoxidation, forming cyclic ether hydroperoxides [3]. These peroxides are highly unstable, shock-sensitive, and can detonate upon friction, concentration, or thermal stress. Consequently, the National Research Council classifies such cyclic ethers as Class B Peroxide Formers (concentration hazards)[4]. Disposal cannot simply involve pouring the chemical into a waste drum; it requires a rigorous, self-validating peroxide screening and quenching workflow.
The following methodology ensures that 1-Oxaspiro[1]decan-3-ol is safely neutralized and segregated. The protocol is designed as a closed-loop system: no chemical moves to the next phase without empirical validation.
Phase 1: Visual Inspection & Peroxide Screening
Causality: Physical changes in the solvent indicate advanced autopolymerization or massive peroxide accumulation, which can detonate upon opening the cap[5].
Visual Check: Inspect the container without moving it. Look for white, shock-sensitive crystals around the cap or stratification (viscous layers) within the liquid.
EHS Escalation: If crystals are present, or if the container has been opened for >12 months without testing, do not touch it . Evacuate the immediate area and contact your Environmental Health & Safety (EHS) bomb squad protocols[6].
Screening: If the liquid is clear, carefully open the container under a fume hood. Dip a semi-quantitative redox Quantofix peroxide test strip (or KI-starch paper) into the solvent.
Validation: Wait 15 seconds. If the colorimetric scale reads < 25 ppm , the solvent is safe to transfer directly to Phase 3[1]. If it reads > 25 ppm , proceed to Phase 2.
Phase 2: Active Peroxide Quenching
Causality: High-peroxide waste cannot be legally or safely transported. The peroxides must be chemically reduced to their corresponding alcohols. We utilize Ferrous Sulfate (
FeSO4
) because the
Fe2+
ion acts as a rapid reducing agent, oxidizing to
Fe3+
while neutralizing the hydroperoxide (
ROOH→ROH
).
Quenching: Under vigorous stirring in a fume hood, slowly add the
FeSO4
solution to the 1-Oxaspiro[1]decan-3-ol waste.
Self-Validation: Allow the biphasic mixture to settle. Dip a new peroxide test strip into the upper organic layer. If the reading is still > 25 ppm, repeat the
FeSO4
addition. Do not proceed until a test strip confirms < 25 ppm.
Phase 3: Waste Segregation & Containment
Causality: Mixing non-halogenated cyclic ethers with halogenated waste (containing F, Cl, Br, or I) alters the required incineration temperature and exponentially increases institutional disposal costs[7].
Transfer: Pour the validated, peroxide-free organic layer into a designated 5-gallon safety disposal can strictly labeled for Non-Halogenated Organic Solvents [8].
Exclusion: Ensure absolutely no heavy metals, strong acids, or aqueous toxic solutions are introduced into this specific waste stream[8].
Phase 4: Manifesting & Incineration
Labeling: Tag the container with the exact chemical name ("1-Oxaspiro[1]decan-3-ol"), the accumulation start date, and the EPA waste code D001 (Characteristic Ignitability)[9].
Disposal: Arrange for pickup by a permitted RCRA hazardous waste vendor. The compound will undergo high-temperature incineration (fuels blending), completely mineralizing the carbon framework into
CO2
and
H2O
.
Disposal Decision Tree
Figure 1: Decision tree and self-validating workflow for 1-Oxaspiro[1]decan-3-ol disposal.
References
Wang, H., & Bozzelli, J. W. "Cyclic Ether Oxidation Mechanism for 2-Oxiranyl and 2-Oxetanyl Radicals: A Theoretical Study." ResearchGate.[Link]
Auzmendi-Murua, I., et al. "Thermochemical Properties and Bond Dissociation Enthalpies of 3- to 5-Member Ring Cyclic Ether Hydroperoxides, Alcohols, and Peroxy Radicals." ACS Publications.[Link]
National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NIH).[Link]
Yale Environmental Health & Safety. "Peroxide Forming Chemicals." Yale University.[Link]
U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov.[Link]
Advanced Handling and PPE Architecture for 1-Oxaspiro[4.5]decan-3-ol
As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a mechanistic science. Handling specialized spirocyclic compounds like 1-Oxaspiro[4.5]decan-3-ol requires a deep understa...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a mechanistic science. Handling specialized spirocyclic compounds like 1-Oxaspiro[4.5]decan-3-ol requires a deep understanding of the chemical's physical state, its interaction with biological tissues, and the engineering controls necessary to mitigate exposure. This guide provides drug development professionals and synthetic chemists with a field-proven, self-validating operational and disposal plan.
Physicochemical Hazard Profiling & Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the target compound. 1-Oxaspiro[4.5]decan-3-ol is an organic liquid characterized by a fused spirocyclic structure containing both ether and secondary alcohol functionalities.
Because it is an organic liquid, it possesses lipophilic characteristics that allow it to readily partition into the lipid bilayers of human skin, causing rapid defatting and irritation. Furthermore, its vapor pressure is sufficient to cause respiratory irritation if handled outside of a controlled ventilation system. The hazards are formalized by its GHS classification, which mandates specific precautionary (P-codes) and hazard (H-codes) statements.
Table 1: Quantitative Hazard Profile
Parameter
Value
Source Validation
CAS Number
29839-61-0
Molecular Formula
C9H16O2
Physical State
Liquid
GHS Pictogram
GHS07 (Exclamation mark)
Hazard Statements
H315 (Skin), H319 (Eye), H335 (Respiratory)
Mechanistic PPE Selection Matrix
The selection of PPE is directly dictated by the causality of the chemical's hazards. We do not wear gloves simply because it is a rule; we wear specific nitrile polymers because they resist the permeation kinetics of organic ethers and alcohols better than latex. According to the, PPE must be tailored to the specific chemical hazards present in the laboratory[1].
Table 2: PPE Matrix and Material Justification
PPE Category
Specification
Causality / Mechanistic Justification
Hand Protection
100% Nitrile Gloves (min 4 mil thickness)
Nitrile provides superior chemical resistance to organic ethers and alcohols compared to latex, preventing lipid bilayer defatting and addressing H315.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1 compliant)
Protects against H319 (serious eye irritation) from accidental liquid splashes. Standard safety glasses lack orbital seals and are insufficient for liquid handling.
Body Protection
Flame-Resistant (FR) Lab Coat & Full-length pants
Protects exposed skin from direct contact. The FR rating mitigates secondary fire risks common in organic synthesis environments.
Respiratory / Engineering
Chemical Fume Hood (Face velocity >100 fpm)
Addresses H335 (respiratory irritation). A properly functioning fume hood eliminates the need for a respirator by capturing volatile organic vapors at the source[2].
Self-Validating Operational Protocol
Trust in a safety protocol is built through self-validation. A self-validating system requires that every operational step includes a built-in verification check before proceeding to the next phase. This methodology aligns with the core principles outlined in the National Research Council's , which emphasizes continuous hazard evaluation[3].
Step-by-Step Handling Methodology
Phase 1: Pre-Operation Verification
Engineering Control Check: Before opening the reagent cabinet, visually verify the chemical fume hood's continuous flow monitor. Validation: The monitor must read a face velocity between 80-120 feet per minute (fpm). If in an alarm state, abort the operation immediately.
PPE Integrity Inspection: Don the FR lab coat and chemical splash goggles. Don the nitrile gloves. Validation: Perform a quick "inflation test" by trapping air in the gloves and squeezing to check for micro-punctures before handling the chemical.
Workspace Preparation: Clear the fume hood of unnecessary clutter to prevent airflow disruption. Place a secondary containment tray inside the hood to catch potential spills.
Phase 2: Chemical Transfer
4. Vessel Equilibration: Transfer the sealed bottle of 1-Oxaspiro[4.5]decan-3-ol into the fume hood. Allow it to equilibrate to ambient temperature if stored cold.
5. Aseptic/Safe Opening: Open the reagent bottle only within the 6-inch safe zone inside the fume hood sash. Causality: This ensures any immediate vapor release is captured by the exhaust plenum, preventing H335 respiratory irritation.
6. Volumetric Transfer: Use a glass syringe or a chemically compatible positive-displacement pipette to transfer the required volume. Validation: Ensure no drips occur by touching the tip to the inner wall of the receiving vessel.
7. Immediate Sealing: Cap the primary reagent bottle immediately after the transfer is complete to minimize vapor emission and chemical degradation.
Workflow for handling 1-Oxaspiro[4.5]decan-3-ol and emergency spill response.
Waste Management Architecture
Disposal must be treated with the same scientific rigor as the synthesis itself. Improper segregation can lead to dangerous cross-reactions or regulatory fines.
Step-by-Step Disposal Plan
Waste Characterization: 1-Oxaspiro[4.5]decan-3-ol (C9H16O2) consists entirely of carbon, hydrogen, and oxygen. It contains no halogens (e.g., fluorine, chlorine).
Segregation: Route all liquid waste containing this compound into a designated "Non-Halogenated Organic Waste" carboy. Causality: Mixing non-halogenated waste with halogenated waste significantly increases disposal costs and complicates incineration processes.
Labeling: Ensure the waste container is explicitly labeled with the full chemical name (no abbreviations) and the primary hazard (Irritant), in compliance with [1].
Secondary Containment: Store the waste carboy in a secondary containment bin within a ventilated flammable storage cabinet until collection by your facility's Environmental Health and Safety (EHS) department.
References
Occupational Safety and Health Administration (OSHA). "Laboratories - Overview". United States Department of Labor. URL: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA Standards Overview (OSHA 3404-11R). URL: [Link]